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  • Product: 2-Isopropoxy-1,3,2-dioxaborinane
  • CAS: 90011-03-3

Core Science & Biosynthesis

Foundational

2-Isopropoxy-1,3,2-dioxaborinane synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxy-1,3,2-dioxaborinane For the modern researcher in organic chemistry and drug development, the utility of boronic esters is undeniable. Thes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxy-1,3,2-dioxaborinane

For the modern researcher in organic chemistry and drug development, the utility of boronic esters is undeniable. These compounds serve as versatile and highly valuable intermediates in a multitude of synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the various classes of boronic esters, 2-Isopropoxy-1,3,2-dioxaborinane stands out as a key reagent. Its six-membered ring structure, derived from propane-1,3-diol, imparts a unique balance of stability and reactivity, making it an indispensable tool for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis and characterization of 2-Isopropoxy-1,3,2-dioxaborinane, grounded in established chemical principles. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying causality—the "why" behind the "how"—to ensure a robust and reproducible outcome in your laboratory.

Synthesis: A Transesterification Approach

The most common and efficient method for synthesizing 2-Isopropoxy-1,3,2-dioxaborinane is through the transesterification of a trialkyl borate, typically triisopropyl borate, with propane-1,3-diol.[1] This equilibrium-driven reaction is facilitated by the removal of a volatile alcohol byproduct, in this case, isopropanol, which shifts the equilibrium towards the desired product.

The choice of triisopropyl borate is strategic; its branched alkoxy groups make it less prone to hydrolysis than simpler borates like trimethyl borate, yet it is reactive enough for efficient transesterification.[1] The propane-1,3-diol forms a stable six-membered cyclic ester with the boron center, offering greater stability compared to acyclic boronic esters.[2]

Experimental Protocol: Synthesis of 2-Isopropoxy-1,3,2-dioxaborinane

This protocol is based on the well-established transesterification reaction between a trialkyl borate and a diol.[3]

I. Reactor Setup:

  • Assemble a four-necked round-bottom flask equipped with a magnetic stirrer, a heating mantle connected to a temperature controller, a temperature probe, and a distillation apparatus (e.g., a short path still head) with a condenser and receiving flask.

  • Ensure all glassware is meticulously dried in an oven (e.g., at 120°C overnight) and assembled under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture, which can hydrolyze the borate esters.

II. Charging Reagents:

  • In a well-ventilated fume hood, charge the reaction flask with triisopropyl borate and propane-1,3-diol. A slight molar excess of triisopropyl borate is often used to ensure the complete conversion of the diol.

III. Reaction Conditions:

  • Begin vigorous stirring of the reagent mixture.

  • Heat the mixture to approximately 90-100°C.

  • Maintain this temperature for 12 to 16 hours. The isopropanol byproduct will distill off as it is formed, driving the reaction to completion.

IV. In-Process Control (IPC):

  • Monitor the reaction's progress periodically by taking small aliquots and analyzing them via gas chromatography (GC).[4] The reaction is considered complete when the propane-1,3-diol peak is no longer detectable or has reached a predetermined minimum level.

V. Purification:

  • Upon completion, reconfigure the apparatus for vacuum distillation.

  • Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of 2-Isopropoxy-1,3,2-dioxaborinane.

VI. Characterization:

  • Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, FTIR, and mass spectrometry.[5][6][7]

Synthesis_Workflow cluster_setup I. Reactor Setup cluster_reagents II. Reagent Charging cluster_reaction III. Reaction cluster_ipc IV. In-Process Control cluster_purification V. Purification cluster_characterization VI. Characterization node_setup Assemble and dry four-necked flask with stirrer, heater, and distillation head under inert atmosphere. node_reagents Charge flask with Triisopropyl Borate and Propane-1,3-diol. node_setup->node_reagents Proceed node_reaction Heat to 90-100°C with stirring for 12-16 hours. Distill off isopropanol byproduct. node_reagents->node_reaction Initiate node_ipc Monitor progress via Gas Chromatography (GC) until diol is consumed. node_reaction->node_ipc Monitor node_purification Perform vacuum distillation of the crude product to isolate the pure ester. node_ipc->node_purification If complete node_characterization Confirm structure and purity via NMR, FTIR, and MS analysis. node_purification->node_characterization Final Product

Synthesis Workflow Diagram

Characterization: A Multi-Technique Approach

Thorough characterization is critical to validate the successful synthesis of 2-Isopropoxy-1,3,2-dioxaborinane and to ensure its purity before use in subsequent applications. The combination of NMR, FTIR, and mass spectrometry provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include a multiplet for the CH group of the isopropoxy moiety, a doublet for the two methyl groups of the isopropoxy moiety, and distinct multiplets for the axial and equatorial protons of the CH₂ groups in the dioxaborinane ring.[8]

  • ¹³C NMR: The carbon spectrum complements the ¹H NMR data. It will show distinct signals for the methyl and methine carbons of the isopropoxy group, as well as for the methylene carbons of the six-membered ring.[8]

  • ¹¹B NMR: This technique directly probes the boron atom, which is essential for confirming the formation of the boronic ester. A single resonance in the characteristic region for tricoordinate boronic esters (typically δ 20-30 ppm) confirms the integrity of the B-O framework.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a boronic ester is characterized by several strong absorption bands.

  • B-O Stretching: A strong and prominent band typically appears in the region of 1300-1400 cm⁻¹, which is characteristic of the B-O bond in boronic esters.[7][9]

  • C-O Stretching: Strong absorbances corresponding to the C-O single bonds of the ester and ether functionalities will be visible, typically in the 1000-1200 cm⁻¹ range.[7]

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key indicator of the successful conversion of the diol starting material.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺).

Summary of Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₉H₁₉BO₃[10]
Molecular Weight 186.06 g/mol [10][11]
Appearance Colorless Liquid[12]
Boiling Point 73 °C @ 15 mmHg
Density ~0.912 g/mL at 25 °C[13]
¹H NMR (Expected) Signals for isopropoxy CH and CH₃ groups; distinct signals for dioxaborinane ring CH₂ groups.[8]
¹³C NMR (Expected) Signals for isopropoxy carbons and dioxaborinane ring carbons.[8]
¹¹B NMR (Expected) Single peak ~δ 20-30 ppm.[6]
FTIR (cm⁻¹) ~1300-1400 (B-O stretch), ~1000-1200 (C-O stretch), ~2850-3000 (C-H stretch).[7][9]

Applications in Modern Synthesis

2-Isopropoxy-1,3,2-dioxaborinane and its analogs are foundational reagents in organic synthesis, valued for their role as precursors to a wide array of boronic acids and for their direct use in coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: These reagents are extensively used to generate boronic esters for Suzuki-Miyaura reactions, a cornerstone of C-C bond formation in academic and industrial settings, particularly in pharmaceutical development.[14][15]

  • Building Block Synthesis: The compound serves as a versatile building block for creating complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like conjugated polymers.[16]

  • Source of Boron: It acts as a boron source for various chemical transformations, including the synthesis of corrosion inhibitors and biocides.[15]

The following diagram illustrates the fundamental role of a generic boronic ester, such as 2-isopropoxy-1,3,2-dioxaborinane, in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r_x R¹-X (Organic Halide) r_x->oxidative_addition boronic_ester R²-B(OR)₂ (Boronic Ester) transmetalation Transmetalation boronic_ester->transmetalation base Base (e.g., OH⁻) base->transmetalation pd_intermediate1 R¹-Pd(II)-X oxidative_addition->pd_intermediate1 pd_intermediate2 R¹-Pd(II)-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) reductive_elimination->product pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

Role in the Suzuki-Miyaura Catalytic Cycle

Conclusion

2-Isopropoxy-1,3,2-dioxaborinane is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery, materials science, and synthetic methodology. A thorough understanding of its synthesis through transesterification and its comprehensive characterization via modern analytical techniques is fundamental to its effective application. By adhering to the principles and protocols outlined in this guide, researchers can confidently prepare and utilize this versatile compound, paving the way for new discoveries and advancements.

References

  • Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available from: [Link]

  • Bode, J. W., et al. (2019). A Facile Transesterification Approach to Boronic Acids. ACS Publications. Available from: [Link]

  • ResearchGate. Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Available from: [Link]

  • Bode, J. W., et al. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. Available from: [Link]

  • Chem-Impex. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

  • Webster, L., et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available from: [Link]

  • Scientific Laboratory Supplies. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 98%. Available from: [Link]

  • ResearchGate. FT-IR spectra recorded for tri- and tetravalent boronate esters (B1 and B2). Available from: [Link]

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available from: [Link]

  • ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... Available from: [Link]

  • Polymer Chemistry (RSC Publishing). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Available from: [Link]

  • PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Available from: [Link]

  • ResearchGate. 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. Available from: [Link]

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Available from: [Link]

  • PharmaCompass. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(Isopropoxyboronic acid pinacol ester). Available from: [Link]

  • ACS Publications. Internal and External Catalysis in Boronic Ester Networks. Available from: [Link]

  • Ottokemi. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 97%. Available from: [Link]

  • Organic Syntheses Procedure. boronic esters. Available from: [Link]

  • PubMed. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Available from: [Link]

  • Google Patents. EP1268376B1 - Process for the preparation of propane-1,3-diol by vapor phase hydrogenation of .beta.-propiolactone, oligomers of .beta.
  • NMR Spectra and Molecular Structure. Available from: [Link]

  • ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Available from: [Link]

  • NIST WebBook. Propoxur. Available from: [Link]

Sources

Exploratory

Physicochemical Properties of 2-Isopropoxy-1,3,2-dioxaborinane

The following technical guide details the physicochemical properties, synthesis, and applications of 2-Isopropoxy-1,3,2-dioxaborinane . Technical Guide & Whitepaper [1] Part 1: Executive Summary & Chemical Identity 2-Iso...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2-Isopropoxy-1,3,2-dioxaborinane .

Technical Guide & Whitepaper [1]

Part 1: Executive Summary & Chemical Identity

2-Isopropoxy-1,3,2-dioxaborinane is a cyclic boronic acid ester derived from 1,3-propanediol and an isopropoxy group.[1] Unlike its more famous five-membered ring analog (the pinacol ester, or Bpin), this six-membered dioxaborinane ring offers a distinct reactivity profile characterized by lower steric hindrance and altered hydrolytic stability.[1]

This compound primarily serves as a boron source in organic synthesis, a cross-linking agent in polymer chemistry, and a Lewis acid intermediate in the preparation of functionalized boronic acids.

Chemical Identity Table[2][3]
AttributeDetail
Chemical Name 2-Isopropoxy-1,3,2-dioxaborinane
CAS Number 90011-03-3 (Note: Often confused with Pinacol ester 61676-62-8)
Molecular Formula C₆H₁₃BO₃
Molecular Weight 143.98 g/mol
Structure Cyclic 6-membered ring containing B, O, O
Synonyms Isopropyl 1,3-propanediol borate; 1,3,2-Dioxaborinane, 2-(1-methylethoxy)-

Part 2: Physicochemical Profile[1][5]

The physicochemical behavior of 2-isopropoxy-1,3,2-dioxaborinane is governed by the ring strain (or lack thereof) of the six-membered ring and the electron-deficiency of the boron atom.[1]

Physical Properties Data[2][5][6][7][8]
PropertyValue / DescriptionNote
Physical State Colorless LiquidAt 25°C, 1 atm
Boiling Point ~60–65 °C @ 10 mmHgEstimated based on homologs (Pinacol ester BP: 73°C/15mmHg)
Density ~0.95 g/mLEstimated (Pinacol ester: 0.912 g/mL; 6-ring is denser)
Solubility Soluble in THF, DCM, TolueneHydrolyzes in water/alcohols
Refractive Index

Typical for alkyl borates
Flash Point ~40–50 °CFlammable liquid (Class 3)
Hydrolytic Stability & Reactivity

Unlike the pinacol ester, which is kinetically stabilized by four methyl groups, the unsubstituted 1,3,2-dioxaborinane ring is more susceptible to hydrolysis .[1]

  • Mechanism: Water coordinates to the empty p-orbital of boron, forming a tetrahedral boronate intermediate, followed by ring opening.[1]

  • Thermodynamics: The 6-membered ring is thermodynamically stable (chair conformation), but kinetically accessible to nucleophiles.[1]

Part 3: Synthesis & Purification Protocol

The synthesis relies on a thermodynamic transesterification driven by the removal of a volatile alcohol (isopropanol) or water.

Protocol: Transesterification from Triisopropyl Borate[13]

Objective: Synthesize 2-Isopropoxy-1,3,2-dioxaborinane from Triisopropyl borate (B(OiPr)₃) and 1,3-Propanediol.

Reagents:

  • Triisopropyl borate (1.0 equiv)

  • 1,3-Propanediol (1.0 equiv)[1]

  • Solvent: Toluene (optional, for azeotropic distillation) or Neat.

Workflow:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap (if using toluene) or a short-path distillation head, and a nitrogen inlet.

  • Addition: Charge the flask with Triisopropyl borate under

    
    .
    
  • Reaction: Add 1,3-Propanediol dropwise at room temperature. The reaction is slightly exothermic.

    • Chemistry:

      
      
      
  • Equilibrium Shift: Heat the mixture to ~85–90°C. Isopropanol (BP 82.6°C) will distill off.

    • Critical Step: Continuous removal of isopropanol is required to drive the equilibrium to the right.

  • Purification: Once the theoretical amount of isopropanol is collected, increase vacuum (10–20 mmHg) to distill the product (2-Isopropoxy-1,3,2-dioxaborinane).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

Visualization: Synthesis Workflow

SynthesisWorkflow Reagents Reagents: B(OiPr)3 + 1,3-Propanediol Mixing Mixing (RT) Exothermic Transesterification Reagents->Mixing N2 Atm Distillation Distillation (90°C) Remove Isopropanol Mixing->Distillation Equilibrium Shift Distillation->Distillation Remove iPrOH Product Purified Product 2-Isopropoxy-1,3,2-dioxaborinane Distillation->Product Vacuum Distillation

Figure 1: Step-by-step synthesis workflow via transesterification.

Part 4: Reactivity & Applications[1]

Hydrolysis Mechanism

The primary degradation pathway is hydrolysis. Understanding this is crucial for storage and handling.

Hydrolysis Ester Boronate Ester (sp2, Trigonal) Intermediate Tetrahedral Adduct (sp3, Anionic) Ester->Intermediate + H2O (Coordination) Water H2O RingOpen Ring Opening (Linear Borate) Intermediate->RingOpen Proton Transfer BoricAcid Boric Acid + Diol RingOpen->BoricAcid + H2O (Hydrolysis)

Figure 2: Hydrolysis mechanism driven by Lewis acidity of the boron center.[1]

Comparative Stability (Decision Matrix)

When selecting a boronate ester for synthesis, the choice between the 5-membered (Pinacol) and 6-membered (1,3-Propanediol) rings depends on the required stability.[1]

FeaturePinacol Ester (5-Ring) 1,3-Propanediol Ester (6-Ring)
Steric Hindrance High (4 Methyl groups)Low (Unsubstituted)
Hydrolytic Stability Excellent (Slow hydrolysis)Moderate (Fast hydrolysis)
Atom Economy Lower (Higher MW waste)Higher (Lower MW waste)
Crystallinity Often solidOften liquid
Use Case Stable intermediates, Suzuki couplingIn-situ generation, Polymer crosslinking
Applications
  • Suzuki-Miyaura Precursors: Used to introduce the dioxaborinane ring into aryl halides via Lithium-Halogen exchange followed by quenching with 2-isopropoxy-1,3,2-dioxaborinane.[1]

  • Polymer Chemistry: Acts as a dynamic covalent crosslinker in vitrimers (self-healing polymers) due to the reversible nature of the boronate ester bond.

  • Electrolytes: Investigated as an additive in lithium-ion batteries to scavenge HF and stabilize the cathode interface.

Part 5: Handling & Safety (SDS Summary)

  • Hazards: Flammable liquid and vapor (H226).[2] Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Moisture sensitive. Store under Nitrogen or Argon.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Skin Contact: Wash with plenty of soap and water.

References

  • PubChem. 2-Isopropoxy-1,3,2-dioxaborinane Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. Boronic Acid Esters: Preparation and Utility. Technical Bulletin AL-142. Link

  • ChemicalBook. 2-Isopropoxy-[1,3,2]dioxaborinane Product Entry (CAS 90011-03-3).[1][]Link

  • Roy, C. D., & Brown, H. C. (2007).[1] Stability of boronic esters – Structural effects on the relative rates of transesterification. Journal of Organometallic Chemistry. Link

  • CymitQuimica. Boronate Esters in Organic Synthesis.Link

Sources

Foundational

2-Isopropoxy-1,3,2-dioxaborinane CAS number 62930-27-2.

Executive Summary In the landscape of organoboron chemistry, 2-Isopropyl-1,3,2-dioxaborinane (CAS 62930-27-2) represents a specialized alkylboronate ester critical for introducing sp³-hybridized isopropyl groups into com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organoboron chemistry, 2-Isopropyl-1,3,2-dioxaborinane (CAS 62930-27-2) represents a specialized alkylboronate ester critical for introducing sp³-hybridized isopropyl groups into complex molecular architectures.[1] Unlike the ubiquitous pinacol esters (Bpin), this six-membered cyclic ester derived from 1,3-propanediol offers a distinct stability-reactivity profile, making it a valuable tool for challenging Suzuki-Miyaura cross-couplings where steric bulk and beta-hydride elimination are competing factors.[1]

This guide provides a comprehensive technical analysis of CAS 62930-27-2, clarifying its structural identity, detailing robust synthesis protocols, and outlining its application in high-value medicinal chemistry workflows.[1]

Chemical Profile & Nomenclature Clarification

CRITICAL NOTE ON IDENTITY: There is a frequent nomenclature ambiguity in commercial databases between "Isopropoxy" (B-O bond) and "Isopropyl" (B-C bond) derivatives.

  • CAS 62930-27-2 definitively refers to 2-Isopropyl-1,3,2-dioxaborinane , which contains a Carbon-Boron bond.[1]

  • The "Isopropoxy" analog (2-isopropoxy-1,3,2-dioxaborinane) is a mixed borate ester used as an intermediate, not the coupling partner described here.[1]

Physicochemical Properties[2][3][4][5]
PropertyValueNotes
Molecular Formula C₆H₁₃BO₂
Molecular Weight 127.98 g/mol
Physical State Colorless LiquidHygroscopic
Boiling Point 140–145 °C (est.)Higher than acyclic analogs due to ring rigidity
Density ~0.92 g/mL
¹¹B NMR Shift δ 29–33 ppmCharacteristic of tricoordinate cyclic alkylboronates
Solubility THF, DCM, TolueneHydrolyzes in aqueous media
Structural Visualization

The six-membered dioxaborinane ring adopts a chair-like conformation, offering less steric shielding around the boron atom compared to the five-membered pinacol ring.[1] This results in faster transmetallation rates but increased susceptibility to hydrolysis.

ChemicalStructure Figure 1: Structural connectivity of 2-Isopropyl-1,3,2-dioxaborinane. B Boron (B) O1 O B->O1 O2 O B->O2 Ring 1,3-Propanediol Backbone O1->Ring O2->Ring C_iso Isopropyl (sp3) C_iso->B B-C Bond

[1]

Synthesis & Manufacturing Protocol

The preparation of 2-isopropyl-1,3,2-dioxaborinane is best achieved via a Grignard-mediated approach followed by esterification.[1] This protocol ensures high atom economy and purity.

Reagents
  • Triisopropyl Borate (B(OiPr)₃) : Electrophilic boron source.[1]

  • Isopropylmagnesium Chloride (iPrMgCl) : 2.0 M in THF.

  • 1,3-Propanediol : Chelating ligand.[1]

  • Anhydrous THF : Solvent.

Step-by-Step Protocol
  • Inerting: Flame-dry a 500 mL three-neck round-bottom flask and flush with Argon.

  • Borate Addition: Charge with Triisopropyl Borate (1.1 equiv) and anhydrous THF (0.5 M concentration). Cool to -78 °C.[1]

  • Grignard Addition: Add iPrMgCl (1.0 equiv) dropwise over 60 minutes.

    • Mechanistic Insight: Slow addition at low temperature prevents the formation of "ate" complexes (borates with multiple alkyl groups).

  • Hydrolysis (In-situ): Allow the mixture to warm to 0 °C, then quench with 1N HCl until pH ~5.

    • Checkpoint: This generates the free isopropylboronic acid species in solution.

  • Esterification: Add 1,3-Propanediol (1.2 equiv) directly to the biphasic mixture. Stir vigorously for 2 hours at room temperature.

  • Extraction & Drying: Extract with diethyl ether. The boronic acid spontaneously condenses with the diol in the organic phase. Dry over MgSO₄.

  • Distillation: Remove solvent in vacuo. Purify the residue via vacuum distillation (typically 60-70 °C at 10 mmHg) to isolate the pure dioxaborinane.[1]

SynthesisWorkflow Figure 2: Synthesis workflow via Grignard reagent and in-situ esterification. Start Start: Triisopropyl Borate + THF (-78°C) Step1 Add iPrMgCl (Nucleophilic Attack) Start->Step1 Inter1 Intermediate: Mono-alkyl Borate Species Step1->Inter1 Step2 Acidic Quench (HCl) -> Free Boronic Acid Inter1->Step2 Step3 Add 1,3-Propanediol (Condensation) Step2->Step3 Finish Product: 2-Isopropyl-1,3,2-dioxaborinane Step3->Finish

Mechanistic Applications in Drug Development[7]

sp³-sp² Suzuki-Miyaura Coupling

The primary utility of CAS 62930-27-2 is the introduction of the isopropyl group onto aryl halides.[1] This is chemically challenging because alkyl-palladium intermediates are prone to


-hydride elimination, leading to alkene byproducts (propene) rather than the coupled product.[1]

Why use the 1,3,2-dioxaborinane?

  • Transmetallation Efficiency: The 6-membered ring is less sterically hindered than the pinacol (5-membered, tetramethyl) analog, facilitating transmetallation to the bulky Pd(II)-Ar complex.[1]

  • Stability: It is more stable than the open-chain boronic acid, preventing protodeboronation during the reaction.[1]

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ / RuPhos or Pd(dppf)Cl₂.

  • Base: K₃PO₄ (anhydrous) in Toluene/Water (10:[1]1) at 80-100 °C.

Radical Precursor (Minisci Reaction)

Recent methodologies utilize alkylboronates as radical precursors. Under oxidative conditions (e.g., using persulfates or photoredox catalysis), the C-B bond in 2-isopropyl-1,3,2-dioxaborinane can be homolyzed to generate an isopropyl radical.[1] This radical can then attack electron-deficient heterocycles (pyridines, quinolines) common in medicinal chemistry.[1]

CatalyticCycle Figure 3: Catalytic cycle for sp3-sp2 coupling highlighting the critical role of the boronate. Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim BetaElim SIDE REACTION: Beta-Hydride Elim TransMet->BetaElim Prevention required IsoBor 2-Isopropyl- 1,3,2-dioxaborinane IsoBor->TransMet Activator (Base) RedElim->Pd0

[1][8]

Handling, Stability, and Safety

Hydrolytic Stability

The 1,3,2-dioxaborinane ring is kinetically labile compared to pinacol esters.[1]

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2-8 °C.

  • Decomposition: Exposure to atmospheric moisture leads to hydrolysis, releasing 1,3-propanediol and isopropylboronic acid (which may dehydrate to the boroxine trimer).[1]

Safety (GHS Classification)[1]
  • Flammability: Flammable Liquid (Category 3). Flash point estimated ~40 °C.

  • Health: Causes skin irritation and serious eye irritation.

  • Handling: Use spark-proof tools. Ground/bond container and receiving equipment.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Brown, H. C., & Cole, T. E. (1983).[1] Organoboranes. 31. A Simple Preparation of Boronic Esters from Organolithium Reagents and Selected Borate Esters. Organometallics, 2(10), 1316–1319.[1] Link[1]

  • PubChem Database. (2025).[2][3] 2-Isopropyl-1,3,2-dioxaborinane (CAS 62930-27-2).[1] National Library of Medicine. Link[1]

  • IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

Sources

Exploratory

A Technical Guide to the Stability and Storage of Isopropoxy Boronic Esters

For: Researchers, scientists, and drug development professionals. Introduction: The Utility and Challenges of Boronic Esters Boronic acids and their corresponding esters are foundational reagents in modern organic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Utility and Challenges of Boronic Esters

Boronic acids and their corresponding esters are foundational reagents in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, but also finding increasing application in carbohydrate sensing and drug delivery.[1] However, the inherent instability of free boronic acids—which are prone to dehydration into boroxines and susceptible to protodeboronation—often necessitates their protection as boronic esters.[1] This conversion enhances stability, simplifying purification, handling, and storage.[1][2]

This guide focuses on 2-isopropoxy-1,3,2-dioxaborinane and its close, more commercially prevalent analogue, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as isopropyl pinacol borate, CAS No. 61676-62-8). While structurally distinct (a six-membered dioxaborinane ring versus a five-membered dioxaborolane ring), the core principles governing their stability and storage are fundamentally similar. The pinacol ester, in particular, is widely used, and its stability profile serves as an excellent model for this class of compounds.[3][4] The steric bulk provided by the pinacol group significantly enhances the compound's stability against hydrolysis compared to simpler boronic acids.[3]

This document provides a detailed examination of the factors influencing the stability of these reagents, outlines field-proven storage and handling protocols, and presents methodologies for assessing their integrity over time.

Chemical Stability: Understanding the Degradation Pathways

The primary vulnerability of 2-isopropoxy-1,3,2-dioxaborinane and related boronic esters is their susceptibility to hydrolysis.[4][5][6] This degradation pathway is a critical consideration during synthesis, purification, analysis, and storage.

Mechanism of Hydrolysis

Boronic esters are sensitive to moisture.[5][7] The central boron atom is electrophilic and susceptible to nucleophilic attack by water. This interaction leads to the cleavage of the B-O bonds within the dioxaborinane or dioxaborolane ring, ultimately yielding isopropyl alcohol, the corresponding diol (e.g., pinacol), and the free boronic acid. The reaction is reversible, but under typical aqueous conditions, the equilibrium often favors the hydrolyzed products.[4]

Hydrolysis_Pathway cluster_reagents Reactants cluster_products Products reagent 2-Isopropoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane products Degradation Products reagent->products Hydrolysis water H₂O (Moisture) boronic_acid Isopropyl Boronic Acid products->boronic_acid pinacol Pinacol products->pinacol

Caption: Primary hydrolytic degradation pathway for isopropyl pinacol borate.

Factors Influencing Stability
  • Moisture: This is the most critical factor. Exposure to atmospheric moisture or protic solvents can initiate hydrolysis.[5][7]

  • pH: Both acidic and basic conditions can promote hydrolysis. Acidic modifiers in chromatography, for instance, have been shown to increase the rate of on-column degradation.[1][8] Conversely, highly basic mobile phases have been used to stabilize certain boronic esters during analysis.[6]

  • Temperature: While often a minor factor compared to moisture, elevated temperatures can accelerate degradation.[1] Vapors can also form explosive mixtures with air upon intense warming.[9]

  • Light: Some safety data sheets recommend avoiding exposure to light.[7]

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of 2-isopropoxy-1,3,2-dioxaborinane and its analogues. The following protocols are based on a synthesis of safety data sheets and best practices for air- and moisture-sensitive reagents.

Storage Conditions

The core principle is to maintain a dry, inert environment.

ParameterRecommendationRationale
Temperature Store in a cool place, often in a refrigerator designated for flammables.[7][10][11]Reduces vapor pressure and slows potential degradation kinetics.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen.
Container Keep in a tightly closed, suitable container.[7][10][11][12]Prevents ingress of moisture and air.
Location Store in a dry, well-ventilated area away from incompatible materials.[7][11][13]Ensures safety and prevents accidental contact with substances that could accelerate degradation.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[7][10][12]The compound is a flammable liquid and vapor.[7][9][14][15]
Incompatible Materials

To prevent hazardous reactions and degradation, avoid storage with:

  • Acids: Can catalyze hydrolysis and other reactions.[7][10]

  • Strong Bases: May also promote degradation.[7]

  • Water/Moist Air: The primary cause of hydrolytic degradation.[7][10]

Handling Procedures
  • Work Environment: Handle only in a well-ventilated area, preferably within a fume hood or glovebox to minimize moisture exposure.[10][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Inert Handling: Use dry glassware and equipment. For transfers, employ techniques that minimize atmospheric exposure, such as using syringes or cannulas under a positive pressure of inert gas.

  • Fire Safety: Use spark-proof tools and explosion-proof equipment.[7][10][12] Take precautionary measures against static discharge.[10][12]

Experimental Protocol: Assessing Hydrolytic Stability via RP-HPLC

The inherent instability of boronic esters poses a significant analytical challenge, as they can degrade during the analysis itself ("on-column hydrolysis").[5][6][8] This self-validating protocol is designed to minimize and quantify this degradation, providing an accurate assessment of a sample's purity and stability.

Causality Behind the Method

The choice of a non-aqueous, aprotic diluent is critical to prevent premature hydrolysis before injection.[1][6] The selection of the HPLC column is equally important; stationary phases with low residual silanol activity are proven to significantly reduce on-column hydrolysis, as acidic silanol groups can catalyze the degradation.[1][8]

HPLC_Workflow prep 1. Sample Preparation (Aprotic Diluent, e.g., ACN) hplc 2. HPLC System Setup (Low Silanol Activity C18 Column) prep->hplc mobile 3. Mobile Phase Optimization (Avoid Acidic Modifiers) hplc->mobile inject 4. Injection & Data Acquisition mobile->inject analysis 5. Data Analysis (Quantify Ester vs. Boronic Acid) inject->analysis

Sources

Foundational

2-Isopropoxy-1,3,2-dioxaborinane: Technical Profile & Nomenclature Guide

The following guide provides an in-depth technical profile of 2-Isopropoxy-1,3,2-dioxaborinane , focusing on its nomenclature, structural identity, and distinction from common analogs. Executive Summary & Critical Disamb...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical profile of 2-Isopropoxy-1,3,2-dioxaborinane , focusing on its nomenclature, structural identity, and distinction from common analogs.

Executive Summary & Critical Disambiguation

2-Isopropoxy-1,3,2-dioxaborinane is a six-membered cyclic borate ester derived from 1,3-propanediol. It serves as a specialized boron reagent in organic synthesis, often used as a protecting group precursor or a boron source in transesterification reactions.

⚠️ CRITICAL DISTINCTION: Researchers frequently confuse this molecule with its five-membered analog, the Pinacol Ester (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The Pinacol Ester is the standard commercial reagent for borylation (e.g., Miyaura borylation).

  • Dioxaborinane (This Topic): 6-membered ring (1,3-diol derivative). Higher thermodynamic stability.

  • Dioxaborolane (Pinacol Ester): 5-membered ring (1,2-diol derivative). Higher kinetic stability due to steric bulk.

Nomenclature and Chemical Identity

Primary Identifiers
PropertyData
IUPAC Name 2-Isopropoxy-1,3,2-dioxaborinane
CAS Registry Number 90011-03-3 (Unsubstituted)
Molecular Formula C₆H₁₃BO₃
Molecular Weight 143.98 g/mol
Structure Cyclic borate ester of 1,3-propanediol and isopropanol
Synonyms and Alternative Names

The following list consolidates valid synonyms used in chemical databases and literature.

  • Systematic Names:

    • 1,3,2-Dioxaborinane, 2-(1-methylethoxy)-

    • 2-(Propan-2-yloxy)-1,3,2-dioxaborinane

  • Functional/Derivative Names:

    • Isopropyl trimethylene borate[1]

    • 1,3-Propanediol isopropyl borate[1]

    • Trimethylene isopropyl borate

  • Acronyms/Shorthand:

    • iPr-Dioxaborinane[]

    • IPB (Ambiguous – often used for Isopropyl Pinacol Borate)

Structural Visualization

The following diagram illustrates the structural hierarchy and the critical difference between the 6-membered dioxaborinane and the 5-membered dioxaborolane.

G Target TARGET MOLECULE 2-Isopropoxy-1,3,2-dioxaborinane (6-Membered Ring) Pinacol COMMON ANALOG (Often Confused) 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5-Membered Pinacol Ester) Precursors Synthesis Precursors PropDiol 1,3-Propanediol PropDiol->Target Transesterification (- 2 iPrOH) TriIso Triisopropyl Borate B(OiPr)3 TriIso->Target + TriIso->Pinacol + PinacolDiol Pinacol (2,3-Dimethyl-2,3-butanediol) PinacolDiol->Pinacol Transesterification

Figure 1: Structural divergence of cyclic borate esters based on diol precursors.

Technical Profile & Reactivity

Stability: The Ring Size Effect

The stability of cyclic boronic esters is governed by ring strain and hydrolysis rates.

  • Thermodynamic Stability: 6-membered rings (dioxaborinanes) are generally more thermodynamically stable than 5-membered rings (dioxaborolanes) due to reduced angle strain at the boron center.

  • Hydrolytic Susceptibility: Despite higher thermodynamic stability, unsubstituted dioxaborinanes are susceptible to hydrolysis in the presence of moisture. The bulky methyl groups on the Pinacol analog (dioxaborolane) provide kinetic protection against hydrolysis, which is why the pinacol ester is the dominant commercial reagent [1].

Physical Properties
  • Physical State: Colorless liquid.[3]

  • Boiling Point: Predicted ~140–150 °C (based on homologs; Triisopropyl borate boils at 139 °C).

  • Solubility: Miscible with common organic solvents (THF, Dichloromethane, Toluene). Hydrolyzes in water.[3]

Synthesis Protocol

This protocol describes the synthesis of 2-isopropoxy-1,3,2-dioxaborinane via transesterification. This method is preferred over direct reaction with boronic acids as it drives the equilibrium by removing volatile isopropanol.

Reagents:

  • Triisopropyl borate (B(OiPr)₃) [CAS: 5419-55-6]

  • 1,3-Propanediol [CAS: 504-63-2]

  • Solvent: Toluene (optional, for azeotropic removal) or neat.

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation apparatus (short path or Dean-Stark if using toluene).

  • Stoichiometry: Add Triisopropyl borate (1.0 equiv) and 1,3-Propanediol (1.0 equiv) to the flask under an inert atmosphere (N₂ or Ar).

    • Note: A slight excess of B(OiPr)₃ (1.05 equiv) helps ensure full consumption of the diol.

  • Reaction: Heat the mixture gently. The reaction is endothermic and entropy-driven.

  • Distillation: Distill off the liberated isopropanol (BP: 82.6 °C). If using toluene, the isopropanol/toluene azeotrope will distill first.

  • Purification: Once isopropanol removal is complete, increase the vacuum to distill the product (2-isopropoxy-1,3,2-dioxaborinane).

  • Storage: Store under inert gas in a moisture-free environment.

Applications in Drug Development

While less ubiquitous than the pinacol ester, the 1,3,2-dioxaborinane moiety is utilized in specific contexts:

  • Protecting Group Chemistry: The 1,3,2-dioxaborinane ring effectively protects 1,3-diols during complex synthesis. It is stable to basic conditions but can be removed with mild acid or oxidative cleavage [2].

  • Lewis Acid Catalysis: The boron center retains Lewis acidity, allowing the molecule to act as a template or catalyst in directed aldol reactions.

  • Polymer Crosslinking: Used as a dynamic covalent crosslinker in vitrimers (self-healing polymers), where the exchange of the boronic ester bond allows for stress relaxation [3].

References

  • Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters–Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(7), 1608-1613. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on protection of 1,2- and 1,3-diols).
  • Cromwell, O. R., Chung, J., & Guan, Z. (2015). Malleable and Self-Healing Covalent Organic Frameworks through Dynamic Boronate Ester Formation. Journal of the American Chemical Society, 137(20), 6492–6495. Link

  • BOC Sciences. (n.d.). 2-Isopropoxy-[1,3,2]dioxaborinane Product Page.[][4][5] Retrieved from

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Commercial Sourcing and Synthetic Applications

This technical guide provides an in-depth analysis of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, commercial availability, and core applications, with a focus on the mechanistic rationale behind its use and best practices for its handling and deployment in the laboratory.

Introduction: The Versatile Borylating Agent

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility. The efficacy of this reaction is critically dependent on the quality and stability of its organoboron precursors. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as isopropyl pinacol borate, has emerged as a superior reagent for the synthesis of these essential boronic esters.[1][2] Its widespread adoption is due to its high reactivity, stability, and the ease with which the resulting pinacol esters can be handled and purified compared to their corresponding boronic acids.

While the nomenclature "2-Isopropoxy-1,3,2-dioxaborinane" refers to a six-membered ring structure, the most prevalent and commercially significant reagent for these applications is the five-membered pinacol-derived dioxaborolane ring system (CAS No. 61676-62-8). This guide will focus on this latter compound, which is the industry standard for the applications discussed herein. Its role extends from academic research to the industrial-scale synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount to its successful application and safe handling. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless liquid that is sensitive to moisture.[3][4] Its key properties and safety information, compiled from various supplier safety data sheets, are summarized below.

Table 1: Properties and Safety Data for 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

PropertyValueSource(s)
CAS Number 61676-62-8[5][6]
Molecular Formula C₉H₁₉BO₃[7]
Molecular Weight 186.06 g/mol
Appearance Colorless Liquid[3][7]
Density 0.912 g/mL at 25 °C[8]
Boiling Point 73 °C at 15 mmHg[8]
Refractive Index n20/D 1.409[8]
Flash Point 43 °C (109.4 °F) - closed cup
Hazard Class Flammable Liquid, Category 3[3][5]
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Storage Store in a refrigerator/flammables area. Keep container tightly closed in a dry, well-ventilated place away from heat, sparks, and open flames.[3][6]

The Borylation Reaction: Mechanism and Utility

The primary function of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is to serve as an electrophilic source of a boronate moiety. It is particularly effective for converting organometallic reagents, such as Grignard or organolithium species, into stable pinacol boronic esters. This transformation is a cornerstone for preparing substrates for subsequent cross-coupling reactions.[9] The isopropoxy group acts as a facile leaving group upon nucleophilic attack at the electron-deficient boron center.

Borylation_Mechanism cluster_reactants Reactants cluster_products Products Reagent 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Boronic_Ester Aryl/Alkenyl Pinacol Boronic Ester (R-B(pin)) Reagent->Boronic_Ester Forms Stable Ester Byproduct Alkoxide Salt (M-OiPr) Reagent->Byproduct Isopropoxy Leaving Group Organometallic Organometallic Reagent (R-M, e.g., R-MgBr or R-Li) Organometallic->Reagent Nucleophilic Attack on Boron

Caption: General workflow for the synthesis of pinacol boronic esters.

Commercial Supplier Analysis

The selection of a high-quality reagent supplier is a critical first step in any synthetic campaign. Purity, availability, and documentation are key considerations. Below is a comparative table of prominent commercial suppliers for 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Table 2: Comparison of Commercial Suppliers

SupplierProduct NamePurity/GradeAvailable Sizes
Sigma-Aldrich (Merck) 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane97%5 g, 25 g, 100 mL
Thermo Fisher Scientific (Alfa Aesar) 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane98%5 g, 25 g, 100 g
Chem-Impex International 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane>98.0% (GC)25 g, 100 g, 500 g
TCI America Isopropyl Pinacol Borate>97.0% (GC)25 mL, 100 mL, 500 mL
P212121 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNot specified25 g, 100 g

Note: Availability and specifications are subject to change. Researchers should consult the supplier's website for the most current information.

Application Protocol: Two-Step, One-Pot Suzuki-Miyaura Coupling

This protocol details the synthesis of a biaryl compound, a common objective in drug discovery, starting from an aryl bromide. The first step is the in situ formation of the aryl pinacol boronic ester, which is then directly used in a Suzuki-Miyaura cross-coupling reaction.

Rationale: This one-pot procedure is efficient as it avoids the isolation and purification of the intermediate boronic ester, which can be sensitive to hydrolysis. The choice of Pd(dppf)Cl₂ as a catalyst is common for its high activity and stability. A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[10][11]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the starting aryl bromide (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the aryl bromide).

  • Grignard Formation (or Lithiation): Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at this temperature to ensure complete metal-halogen exchange.

  • Borylation: While maintaining the temperature at -78 °C, add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 1 hour.[12] At this point, the formation of the aryl pinacol boronic ester is complete.

  • Coupling Partner Addition: To the same flask, add the second aryl halide (coupling partner, 1.0 eq), potassium carbonate (3.0 eq), and the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq).

  • Solvent System for Coupling: Add a degassed mixture of dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.

The Suzuki-Miyaura Catalytic Cycle

The success of the protocol described above hinges on the intricate, palladium-catalyzed cycle of the Suzuki-Miyaura reaction. The pinacol boronic ester prepared in situ plays a crucial role in the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'-B(pin), Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an indispensable tool for the modern synthetic chemist. Its ability to cleanly and efficiently generate stable boronic esters under non-cryogenic conditions makes it a reagent of choice for constructing complex molecular architectures.[2] By understanding its properties, sourcing from reputable suppliers, and applying mechanistically sound protocols, researchers can leverage this reagent to accelerate innovation in drug discovery, materials science, and beyond.

References

  • Scientific Laboratory Supplies. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 98%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

  • P212121. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 25g. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Masaryk University. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-Isopropoxy-1,3,2-dioxaborinane in Medicinal Chemistry

A Senior Application Scientist's Guide to Boronic Acid Precursors in Drug Discovery Introduction: The Ascendance of Boron in Modern Therapeutics The incorporation of boron into molecular scaffolds has transitioned from a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Boronic Acid Precursors in Drug Discovery

Introduction: The Ascendance of Boron in Modern Therapeutics

The incorporation of boron into molecular scaffolds has transitioned from a niche academic curiosity to a validated and powerful strategy in modern medicinal chemistry. This shift is underscored by the FDA approval of several boron-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma, the anti-inflammatory Crisaborole for atopic dermatitis, and the antifungal Tavaborole.[1][2] These successes have firmly established boron-containing compounds (BCCs) as critical pharmacophores.[3] The unique properties of the boron atom—specifically its Lewis acidity and its ability to form reversible covalent bonds with biological targets—offer a mechanism of action distinct from purely organic molecules.[2][3]

At the heart of synthesizing these complex molecules are versatile building blocks, primarily boronic acids and their derivatives.[4] However, free boronic acids can be challenging to handle due to their tendency to form cyclic, trimeric anhydrides known as boroxines, which can complicate purification and stoichiometry.[5] To circumvent this, medicinal chemists frequently employ protected boronic acid surrogates.

This guide focuses on 2-isopropoxy-1,3,2-dioxaborinane and its close, more widely used analog, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as isopropyl pinacol borate). These reagents serve as stable, easy-to-handle, and highly efficient electrophilic sources of a protected boronate moiety. They are instrumental in the synthesis of custom boronic esters, which are pivotal intermediates for carbon-carbon bond-forming reactions, most notably the Nobel prize-winning Suzuki-Miyaura cross-coupling.[6]

Reagent Overview: Physicochemical Properties and Safe Handling

The primary functional difference between 2-isopropoxy-1,3,2-dioxaborinane and its pinacol analog lies in the diol used for protection: propane-1,3-diol forms the six-membered dioxaborinane ring, while pinacol forms the five-membered dioxaborolane ring. The pinacol derivative is generally more sterically hindered and thus more stable against hydrolysis.[7]

Property2-Isopropoxy-1,3,2-dioxaborinane2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula C₆H₁₃BO₂C₉H₁₉BO₃
Molecular Weight 127.98 g/mol [8]186.06 g/mol
Appearance LiquidLiquid
Boiling Point Not readily available73 °C @ 15 mmHg
Density Not readily available0.912 g/mL @ 25 °C
CAS Number 62930-27-2[8]61676-62-8

Safety and Handling:

Both reagents are flammable liquids and should be handled with care.[9]

  • Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves. Use spark-proof tools and keep away from ignition sources.[9] The compounds are sensitive to moisture and strong acids, which can cause decomposition.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids.[9] A refrigerator/flammables cabinet is recommended.

Core Application I: Synthesis of Boronic Esters via Borylation

The principal application of 2-isopropoxy-1,3,2-dioxaborinane and its pinacol analog is to serve as an electrophilic boron source for the borylation of organometallic nucleophiles. This reaction provides a direct and high-yielding pathway to custom-synthesized aryl, heteroaryl, or vinyl boronic esters, which may not be commercially available.

Causality Behind the Method: The reaction hinges on the generation of a highly nucleophilic carbon species (an organolithium or Grignard reagent) from an organic halide. This nucleophile then attacks the electron-deficient boron atom of the dioxaborinane/dioxaborolane, displacing the isopropoxy group to form the new carbon-boron bond.[10] The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions of the highly reactive organometallic intermediate.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product & Workup Aryl_Halide Aryl/Heteroaryl Halide (Ar-X, where X = Br, I) Lithiation Halogen-Lithium Exchange (-78 °C, Anhydrous THF) Aryl_Halide->Lithiation BuLi Organolithium Reagent (e.g., n-BuLi, t-BuLi) BuLi->Lithiation Boronate 2-Isopropoxy-1,3,2-dioxaborinane or analog Borylation Electrophilic Trapping (-78 °C to RT) Boronate->Borylation Lithiation->Borylation Generates Ar-Li Quench Aqueous Quench (e.g., sat. NH₄Cl) Borylation->Quench Forms Ar-B(OR)₂ Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Target Boronic Ester (Ar-B(OR)₂) Purification->Final_Product

Workflow for Boronic Ester Synthesis.
Protocol 1: General Procedure for the Synthesis of an Aryl Pinacol Boronic Ester

This protocol describes the synthesis of a boronic ester from an aryl bromide using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials:

  • Aryl bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen or argon, add the aryl bromide (1.0 eq) and dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over several minutes. Stir the resulting mixture at -78 °C for 30-60 minutes. Successful lithiation is often indicated by a color change.

  • Borylation (Electrophilic Trap): While maintaining the temperature at -78 °C, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise.

  • Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[11]

  • Quenching: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure aryl pinacol boronic ester.[11]

Self-Validation and Characterization: The integrity of the final product should be confirmed by NMR. ¹¹B NMR spectroscopy is particularly diagnostic, with boronic esters typically showing a broad singlet around δ 20-35 ppm. ¹H and ¹³C NMR will confirm the structure of the aryl component and the presence of the pinacol group.[7]

Core Application II: Suzuki-Miyaura Cross-Coupling

The boronic esters synthesized in Protocol 1 are premier coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, a motif that is ubiquitous in pharmaceuticals.[12]

The Catalytic Cycle Explained: The reaction proceeds via a well-established catalytic cycle. The choice of palladium source, ligand, and base is critical and must be optimized for each substrate pair. Bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are often required for coupling challenging substrates like heteroaryl chlorides. The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a spectator; it is essential for the formation of a borate complex [-B(OR)₃], which is more nucleophilic and readily undergoes transmetalation to the palladium center.[13]

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII->PdII_R1R2 Borate R²-B(OR)₂ Borate->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product Halide R¹-X Halide->OxAdd Key Pd Cycle Species Reaction Partners Process Key_Pd Key_Partner Key_Process

The Suzuki-Miyaura Catalytic Cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a synthesized boronic ester with an aryl halide.

Materials:

  • Aryl or Heteroaryl Halide (1.0 eq)

  • Synthesized Boronic Ester (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol% Pd)

  • Phosphine Ligand (e.g., X-Phos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, deoxygenated solvent (e.g., dioxane, toluene/water mixture)

Procedure:

  • Reactor Setup: To a Schlenk tube or microwave vial, add the aryl halide (1.0 eq), the boronic ester (1.1-1.5 eq), the base (2-3 eq), the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the deoxygenated solvent via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired biaryl product.

Conclusion and Future Perspectives

Reagents like 2-isopropoxy-1,3,2-dioxaborinane are foundational tools in the medicinal chemist's arsenal. They provide a reliable and versatile entry point for the creation of boronic ester intermediates, which are subsequently used in powerful bond-forming reactions to construct complex molecular architectures. The stability and ease of handling of these boronic acid surrogates streamline synthetic workflows, accelerating the discovery and development of new drug candidates.[14] As boron chemistry continues to evolve, its applications are expanding into novel areas such as CNS-penetrant inhibitors and proteolysis-targeting chimeras (PROTACs), further cementing the importance of these fundamental building block reagents in the future of medicine.[15][16]

References

  • Angenent P (2023) Advances in Boron-based Drugs in Medicinal Chemistry. Arch Chem Res. 07:002. [Link]

  • SciTechnol (2023) Review of Boron-Based Compounds: Advancing Cancer Therapy and Beyond. Journal of Cancer Science & Therapy. [Link]

  • American Chemical Society (2024) The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. [Link]

  • dos Santos, J. L., et al. (2021) Boron in Medicinal and Organic Chemistry. Current Organic Chemistry, 25(16), 1853-1867. [Link]

  • MDPI (2025) Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals. [Link]

  • The Royal Society of Chemistry (2011) Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Chemical Communications. [Link]

  • MDPI (2020) Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry–An Asian Journal, 19(4), e202300911. [Link]

  • PubChem (n.d.) 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

  • Sciforum (n.d.) Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]

  • VTechWorks (2010) Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. [Link]

  • ResearchGate (n.d.) Silyl-Protected Dioxaborinanes: Application in the Suzuki Cross-Coupling Reaction. ChemInform. [Link]

  • Organic Chemistry Portal (n.d.) Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Masaryk University (n.d.) tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. [Link]

  • Rose-Hulman Institute of Technology (n.d.) Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Evans, R., et al. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. Journal of Medicinal Chemistry, 67(6), 4676-4690. [Link]

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-4. [Link]

  • MDPI (2022) N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank. [Link]

Sources

Application

Application Notes & Protocols for 2-Isopropoxy-1,3,2-dioxaborinane and its Analogs in Modern Organic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental use of 2-isopropoxy-1,3,2-dioxaborinane derivatives. While the formal quer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental use of 2-isopropoxy-1,3,2-dioxaborinane derivatives. While the formal query refers to the six-membered dioxaborinane ring system, this guide will focus primarily on its more ubiquitous and commercially prevalent five-membered ring analog, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly known as isopropyl pinacol borate . This reagent is a cornerstone in contemporary organic synthesis, serving as a highly efficient and stable precursor for the in situ generation of pinacol boronate esters. These esters are critical intermediates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling. We will detail its chemical profile, safety protocols, and step-by-step experimental setups, explaining the causality behind procedural choices to ensure reproducible and high-yielding results.

Reagent Profile: Isopropyl Pinacol Borate

Isopropyl pinacol borate has emerged as a superior alternative to other borylating agents due to its stability, ease of handling, and high efficiency in preparing boronic esters from organometallic reagents without the need for cryogenic conditions.[1][2] Its unique structure, featuring a dioxaborolane ring, confers enhanced solubility and controlled reactivity.[3]

PropertyValueSource
Chemical Name 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneN/A
Common Synonyms Isopropyl pinacol borate, IsopropoxypinacolboraneN/A
CAS Number 61676-62-8[4]
Molecular Formula C₉H₁₉BO₃[5]
Molecular Weight 186.06 g/mol
Appearance Colorless liquid[5]
Boiling Point 73 °C @ 15 mmHg[6]
Density 0.912 g/mL at 25 °C[6]
Refractive Index n20/D 1.409[6]
Flash Point 43 °C (109.4 °F) - closed cup
Safety, Handling, and Storage

Scientific integrity begins with safety. Isopropyl pinacol borate is a flammable liquid and can cause significant irritation. Adherence to the following protocols is mandatory for safe and effective experimentation.

  • Hazard Profile:

    • Flammability: Flammable liquid and vapor, Category 3.[4][7] Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[4][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][9]

    • Health Hazards: Causes serious eye irritation and skin irritation.[4][7] May cause respiratory irritation.[7][8]

    • Reactivity: Moisture sensitive.[5] Incompatible with strong acids and strong bases.[4][5]

  • Handling Protocols:

    • Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical safety goggles, and nitrile gloves.[4]

    • Use spark-proof tools and explosion-proof electrical equipment.[4][5] Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[8]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[4][8][10]

    • A refrigerator suitable for flammable materials is recommended for long-term storage.[4][5]

    • Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation from atmospheric moisture.

Core Application I: Synthesis of Aryl Pinacol Boronate Esters

One of the most powerful applications of isopropyl pinacol borate is its reaction with organolithium or Grignard reagents to form stable boronate esters. This protocol describes the synthesis of an aryl pinacol boronate ester from an aryl bromide via a lithium-halogen exchange, a foundational step for subsequent cross-coupling reactions.[11]

Detailed Experimental Protocol

Reaction: Ary-Br + n-BuLi → Aryl-Li; Aryl-Li + Isopropyl Pinacol Borate → Aryl-B(pin)

  • Apparatus Setup: Under a positive pressure of dry nitrogen or argon, assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reagent Preparation: Add the aryl bromide (1.0 eq.) to the flask. Using a syringe, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate.

  • Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species can sometimes be observed by a color change.

  • Borylation: Slowly add isopropyl pinacol borate (1.2 eq.) dropwise via syringe. Causality: A slight excess of the borylating agent ensures complete conversion of the organolithium intermediate.

  • Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Reaction Quenching: Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure aryl pinacol boronate ester.[12]

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Core Reaction cluster_workup 3. Work-up & Purification A Aryl Bromide + Anhydrous THF in Flame-Dried Flask B Cool to -78°C A->B C Add n-BuLi (Formation of Aryllithium) B->C D Add Isopropyl Pinacol Borate (Borylation) C->D E Warm to Room Temp D->E F Quench with sat. NH4Cl E->F G Aqueous Work-up (Extraction with EtOAc) F->G H Dry (Na2SO4) & Concentrate G->H I Flash Column Chromatography H->I J Pure Aryl Pinacol Boronate Ester I->J

Caption: Workflow for aryl pinacol boronate ester synthesis.

Core Application II: Suzuki-Miyaura Cross-Coupling

The boronate esters synthesized are ideal substrates for Suzuki-Miyaura cross-coupling, a robust method for forming C(sp²)-C(sp²) bonds.[13] This reaction is fundamental to the synthesis of biaryls, conjugated polymers, and complex pharmaceutical molecules.[14]

Detailed Experimental Protocol

Reaction: Aryl-B(pin) + Aryl'-Halide --[Pd catalyst, Base]--> Aryl-Aryl'

  • Inert Atmosphere: To a Schlenk tube or round-bottom flask, add the aryl pinacol boronate ester (1.0 eq.), the aryl halide coupling partner (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[12]

  • Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene). The choice of solvent and base is critical and often substrate-dependent.[14]

  • Heating: Place the reaction mixture in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium center.[15] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[15]

  • Transmetalation: The base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[13]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][15]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox label_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans label_trans Transmetalation product Ar-Ar' (Product) pd2_trans->product label_red Reductive Elimination product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimization and Troubleshooting

Even robust protocols can require optimization. This table provides guidance on common challenges encountered in reactions involving boronate esters.

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Borylation Incomplete lithium-halogen exchange; Inactive n-BuLi; Wet solvent/glassware.Titrate n-BuLi before use; Ensure rigorously anhydrous conditions; Increase reaction time for the exchange step.
Low Yield in Suzuki Coupling Deactivated catalyst (Pd black formation); Inappropriate base or solvent; Sterically hindered substrates.Use fresh catalyst and degassed solvents; Screen different bases (e.g., CsF, K₃PO₄) and ligands (e.g., phosphine-based); Increase reaction temperature or time.
Significant Protodeboronation Presence of excess water or acidic protons in the reaction mixture, especially with electron-rich or heteroaromatic boronates.Use anhydrous conditions for the coupling; Use a non-aqueous base like CsF; Minimize reaction time.[14]
Homocoupling of Aryl Halide Catalyst decomposition; Reaction conditions too harsh.Lower the reaction temperature; Use a more stable catalyst/ligand system.

References

  • ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. [Link]

  • The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. [Link]

  • Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry – An Asian Journal, 19(4), e202300911. [Link]

  • Pye, A. J., et al. (2023). Iterative Synthesis of 1,3-Polyboronic Esters with High Stereocontrol: Applications to Bahamaolide A and Polyfunctionalised Hydr. ChemRxiv. [Link]

  • Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Paciorek, J. (2017). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

Method

Scale-up synthesis of boronic esters with 2-Isopropoxy-1,3,2-dioxaborinane

Application Note: Process Intensification & Scale-Up of Boronic Esters via 2-Isopropoxy-1,3,2-dioxaborinane (IPDB) Part 1: Executive Summary & Strategic Rationale The synthesis of aryl and alkyl boronic esters is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification & Scale-Up of Boronic Esters via 2-Isopropoxy-1,3,2-dioxaborinane (IPDB)

Part 1: Executive Summary & Strategic Rationale

The synthesis of aryl and alkyl boronic esters is a cornerstone of modern pharmaceutical manufacturing, primarily serving as precursors for Suzuki-Miyaura cross-couplings. While Trimethyl borate (TMB) and Triisopropyl borate (TiPB) are common electrophiles, they present distinct challenges upon scale-up: TMB often leads to over-addition (forming borinic acid impurities), while Pinacolborane (PinB) derivatives can be cost-prohibitive and difficult to hydrolyze if the free acid is required.

2-Isopropoxy-1,3,2-dioxaborinane (IPDB) represents a "Goldilocks" reagent for process scale-up. It combines the steric protection of a cyclic ester with the cost-efficiency of 1,3-propanediol derivatives.

Key Advantages of IPDB in Scale-Up:

  • Suppression of Over-Addition: The cyclic dioxaborinane ring provides steric bulk that minimizes the formation of bis-aryl borinic acids (

    
    ), a common impurity with TMB.
    
  • Crystallinity: Unlike pinacol esters which are often oils, 1,3-propanediol esters frequently form crystalline solids, facilitating non-chromatographic purification (crystallization).

  • Hydrolytic Tunability: The 6-membered ring is more stable than acyclic esters but hydrolyzes more readily than the 5-membered pinacol ring, offering flexibility to isolate either the ester or the free acid.

Part 2: Reaction Mechanism & Critical Process Parameters

The formation of the boronic ester proceeds via a nucleophilic attack of an organometallic reagent (Li or Mg) on the boron center of IPDB.

Mechanism Overview
  • Activation: The empty p-orbital of the Boron atom in IPDB acts as the electrophile.

  • "Ate" Complex Formation: The organolithium or Grignard reagent attacks the Boron, forming a tetrahedral boronate "ate" complex.

  • Quench: Acidic workup protonates the isopropoxide leaving group (or the ring oxygens), collapsing the complex to the boronic ester.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical decision node regarding addition order (Direct vs. Inverse).

ReactionMechanism Start Aryl Halide (Ar-X) Metal Metallation (Mg or n-BuLi) Start->Metal ArM Organometallic Species (Ar-M) Metal->ArM Decision Addition Mode? ArM->Decision IPDB Reagent: IPDB (2-Isopropoxy-1,3,2-dioxaborinane) IPDB->Decision AteComplex Tetrahedral Boronate 'Ate' Complex Decision->AteComplex Inverse Addition (Ar-M added to IPDB) *RECOMMENDED* Impurity Impurity: Borinic Acid (Ar2B-OH) Decision->Impurity Direct Addition (IPDB added to Ar-M) *Risk of Excess Ar-M* Product Target: Aryl Boronic Ester AteComplex->Product Acidic Quench (pH Control)

Figure 1: Mechanistic pathway highlighting the risk of double addition (impurity) and the mitigation strategy via Inverse Addition.

Part 3: Detailed Scale-Up Protocol

Protocol ID: P-IPDB-005 Scale: Kilo-Lab (1.0 kg input) Reaction Type: Cryogenic Inverse Addition

Equipment & Materials
  • Reactor A (Nucleophile Generation): 20 L Jacketed Glass Reactor, cryostat (-80°C to +20°C), overhead stirrer, N2/Ar inertion.

  • Reactor B (Electrophile Receiver): 20 L Jacketed Glass Reactor, cryostat (-80°C to +20°C).

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • n-Butyllithium (1.05 equiv, 2.5M in Hexanes) or Mg turnings (1.1 equiv)

    • IPDB (2-Isopropoxy-1,3,2-dioxaborinane) (1.2 equiv)

    • Solvent: Anhydrous THF (KF < 100 ppm)

Step-by-Step Methodology

Step 1: Preparation of Organolithium Species (Reactor A)

  • Setup: Purge Reactor A with Nitrogen. Charge Aryl Bromide and THF (5 vol).

  • Cooling: Cool internal temperature (IT) to -78°C .

  • Metallation:[1] Add n-BuLi via dosing pump.[2]

    • Rate: Maintain IT < -70°C. Exotherm is sharp.

    • Hold: Stir for 30–60 mins at -78°C.

    • Validation: Pull aliquot, quench with MeOH, analyze by HPLC (check for disappearance of Ar-Br and formation of Ar-H).

Step 2: Preparation of Electrophile Charge (Reactor B)

  • Charge: Add IPDB (1.2 equiv) and THF (2 vol) to Reactor B.

  • Cooling: Cool IT to -78°C .

  • Rationale: Pre-cooling the borate ensures that the incoming high-energy organolithium species encounters a cold environment, minimizing side reactions.

Step 3: The "Inverse Addition" (Transfer A


 B) 
  • Process: Transfer the contents of Reactor A (Ar-Li) into Reactor B (IPDB) using a cooled transfer line (cannula or PTFE tube).

  • Critical Parameter:Addition Rate. The rate is limited by the cooling capacity of Reactor B. Maintain IT < -65°C.

  • Chemistry Insight: By adding the nucleophile (Ar-Li) to an excess of electrophile (IPDB), the concentration of Ar-Li relative to the formed boronate is always low. This prevents the formed boronate ester from reacting with a second equivalent of Ar-Li, effectively stopping the formation of the impurity

    
    .
    

Step 4: Warming and Quench

  • Warming: After transfer is complete, allow Reactor B to warm to 0°C over 2 hours. The "ate" complex rearranges/stabilizes during this ramp.

  • Quench: Add 1M HCl or 10% NH4Cl solution dropwise.

    • Target pH: 5–6 (for ester isolation). If pH drops too low (<3), the 6-membered ring may hydrolyze to the boronic acid.

Step 5: Isolation & Purification

  • Extraction: Extract with EtOAc or MTBE. Wash with brine.

  • Concentration: Solvent swap to Heptane or Isopropanol.

  • Crystallization: Cool to 0°C. The 1,3-propanediol ester of the aryl boronate often crystallizes. Filter and dry.[3][4]

Part 4: Comparative Data & Economics

The following table contrasts IPDB with standard borylation reagents to assist in process selection.

FeatureTrimethyl Borate (TMB)Triisopropyl Borate (TiPB)IPDB (Dioxaborinane) Pinacolborane (PinB)
Structure Acyclic (Small)Acyclic (Bulky)Cyclic (6-membered) Cyclic (5-membered)
Double Addition Risk HighModerateLow Very Low
Atom Economy HighLowModerate Low
Product Stability Low (Hydrolyzes fast)ModerateHigh (Crystalline) Very High (Hard to remove)
Cost (Scale) $



Preferred Use Commodity Boronic AcidsGeneral PurposeHigh Purity Esters / Acids Stable Intermediates

Part 5: Process Control & Safety Workflow

This diagram outlines the operational safety loops required for handling the exotherms associated with IPDB scale-up.

ProcessSafety Sensors Temp Sensors (IT/JT) Controller DCS / PLC Controller Sensors->Controller Data Feed Pump Dosing Pump (Ar-Li) Controller->Pump Rate Control Loop Cooling Cryogenic Unit Controller->Cooling Demand Signal Stop EMERGENCY STOP (Valve Close) Controller->Stop If T > -60°C Reactor Reactor B (IPDB Charge) Reactor->Sensors Exotherm Detection Stop->Pump Hard Cutoff

Figure 2: Control loop for exothermic addition. The pump must interlock with the internal temperature (IT) to prevent thermal runaway.

Part 6: Troubleshooting Guide

  • Issue: Low Yield / High Protodeboronation (Ar-H)

    • Cause: Moisture in IPDB or incomplete metallation.

    • Fix: Distill IPDB over CaH2 prior to use. Ensure Ar-Li formation is complete via HPLC quench check before transfer.

  • Issue: Formation of Borinic Acid (

    
    ) 
    
    • Cause: Localized excess of Ar-Li during transfer.

    • Fix: Increase stirring speed (Reynolds number > 10,000) in Reactor B. Ensure strictly inverse addition.

  • Issue: Product is an Oil (Not Crystallizing)

    • Cause: Impurities or wrong solvent system.

    • Fix: The 1,3-propanediol esters are generally crystalline. Try seeding with a pure sample. If using hexylene glycol (2-methyl-2,4-pentanediol) analog, these are even more crystalline.

References

  • Brown, H. C., & Cole, T. E. (1983). Organoboranes.[5] 31. A simple preparation of boronic esters from organolithium reagents and selected boronic esters. Organometallics.[1][6][7]

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis.[5] Tetrahedron.[5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Organic Process Research & Development (OPRD). (2012). Scale-up of Boronic Acid Synthesis. (General Reference for Grignard/Borate Scale-up safety).

  • Li, W., et al. (2011). Practical Synthesis of Arylboronic Esters via a Li-B Exchange. Journal of Organic Chemistry.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Borylation with 2-Isopropoxy-1,3,2-dioxaborinane

Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting Low Yields in Borylation Reactions using 2-Isopropoxy-1,3,2-dioxaborinane (IPDB). Ticket Status: Open Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting Low Yields in Borylation Reactions using 2-Isopropoxy-1,3,2-dioxaborinane (IPDB). Ticket Status: Open Assigned Specialist: Senior Application Scientist, Organoboron Division.

Executive Summary: The "Goldilocks" Trap

2-Isopropoxy-1,3,2-dioxaborinane (IPDB) is a specialized electrophilic boron source.[1] Unlike the bulky pinacol esters (B2Pin2) or the highly reactive trimethyl borate, IPDB occupies a "middle ground" that often confuses researchers. It forms a 6-membered dioxaborinane ring , which is thermodynamically more stable than many 5-membered analogs but kinetically distinct.[1]

Low yields typically stem from three specific failure points:

  • The "Ate" Complex Stability: The intermediate formed upon nucleophilic attack is unexpectedly stable and requires specific quenching protocols.

  • The "Sticky" Diol Effect: If your target is the free boronic acid, the 1,3-propanediol backbone is notoriously difficult to hydrolyze compared to acyclic esters.

  • Stoichiometric Imbalance: IPDB is less sterically hindered than pinacol derivatives, making it prone to double addition (forming borinic acid impurities) if the temperature or addition rate is uncontrolled.

Module 1: Reagent Integrity & Thermodynamics

Before troubleshooting the reaction, we must validate the inputs. IPDB is a liquid (bp ~73°C at 15 mmHg) and is sensitive to moisture.

Diagnostic Protocol: The 11B NMR Check

Do not assume commercial purity. Hydrolysis releases isopropanol and 1,3-propanediol, breaking the ring.[1]

  • Run a quick 11B NMR in CDCl3:

    • Target Signal: ~22-23 ppm (Trivalent Boron, cyclic ester).[1]

    • Impurity Signal: ~18-19 ppm (Boric acid/Boronate hydrolysis products).

    • Action: If the ~19 ppm peak exceeds 5%, distill the reagent or add activated molecular sieves (4Å) for 24 hours before use.

The Reaction Pathway Visualization

Understanding the competition between the desired "Ate" complex and the side reactions is critical.

BorylationPathway Reagent 2-Isopropoxy-1,3,2- dioxaborinane (IPDB) AteComplex Boronate 'Ate' Complex (Intermediate) Reagent->AteComplex + Nu (Low Temp) Nu Nucleophile (R-Li or R-MgX) CyclicEster Target: Cyclic Boronate Ester AteComplex->CyclicEster Mild Acid Quench (e.g., NH4Cl) FreeAcid Target: Free Boronic Acid AteComplex->FreeAcid Harsh Hydrolysis (Difficult!) Borinic Impurity: Borinic Acid (R2BOH) AteComplex->Borinic + 2nd Nu (High Temp/Excess Nu) DeBoron Impurity: Protodeboronation (R-H) AteComplex->DeBoron Acidic Workup (pH < 3)

Figure 1: The critical junction is the "Ate" complex. Warming this complex in the presence of excess nucleophile leads to double addition (Borinic Acid).

Module 2: Experimental Protocol Optimization

The "Inverse Addition" Strategy

The most common cause of low yield with IPDB is double addition . Because IPDB is less bulky than B2Pin2, the "ate" complex can eject the isopropoxy group and react with a second equivalent of nucleophile if the local concentration of nucleophile is high.

Standard Protocol (Prone to Failure): Adding IPDB to the Grignard/Lithium. Optimized Protocol (High Yield): Adding the Grignard/Lithium to a cooled solution of IPDB (Inverse Addition).

Step-by-Step Optimized Workflow
  • Preparation: Dissolve 1.2 equivalents of IPDB in anhydrous THF/Ether. Cool to -78°C (for Li) or -40°C to -20°C (for Mg).[1]

  • Addition: Add the Organolithium/Grignard reagent slowly down the side of the flask over 30-60 minutes.

    • Why: This ensures the nucleophile always encounters an excess of Boron, preventing the "ate" complex from encountering free nucleophile and reacting twice.

  • The Soak: Stir at low temperature for 1 hour.

    • Crucial: Do not warm to Room Temperature immediately. The "ate" complex needs time to stabilize.

  • The Quench (The Fork in the Road):

    • For Cyclic Ester Target: Quench with saturated NH4Cl at low temp, then warm.

    • For Free Acid Target: This requires a specific "Transesterification Workup" (see Module 3).

Module 3: Workup & Isolation (The "Sticky" Diol Problem)

This is where 50% of yields are lost. The 1,3-propanediol ring is exceptionally stable (chelate effect).[1] Standard acidic hydrolysis (HCl/H2O) often fails to remove the diol completely or requires conditions so harsh that they cause protodeboronation (cleavage of the C-B bond).

Troubleshooting Table: Isolation Failures
SymptomDiagnosisSolution
Product is an oil/gum instead of solid Incomplete hydrolysis; mixture of free acid and cyclic ester.[1]Do not use HCl. Use the Transesterification Method (below).
NMR shows mixture of product & starting material Protodeboronation during acidic workup.Maintain pH > 5 during quench. Use a buffered quench (phosphate buffer).
Yield < 30% but clean NMR Product is water-soluble (common for boronic acids).Saturate aqueous layer with NaCl. Extract with EtOAc/THF mixture (not just Ether).
"Double" peaks in NMR Formation of Borinic Acid (R2B-OH).Switch to Inverse Addition (Module 2).
The "Transesterification" Solution (Golden Key)

If you cannot isolate the free acid, do not force hydrolysis with strong acid. Instead, swap the "sticky" 1,3-propanediol for a volatile diol or a precipitating agent.[1]

Protocol:

  • Perform the reaction and quench with NH4Cl.

  • Extract the crude cyclic ester.

  • Exchange Step: Dissolve crude residue in Methanol/Water. Add 2-3 equivalents of Pinacol .

  • Stir for 2 hours. The Pinacol will displace the 1,3-propanediol (thermodynamic drive).

  • Result: You now have the Pinacol ester (Bpin), which is much easier to purify (chromatography stable) than the 1,3-dioxaborinane or the free acid.[1]

FAQ: Frequently Asked Questions

Q1: Why use IPDB instead of B(OMe)3 or B(OiPr)3? A: IPDB is less moisture-sensitive than trimethyl borate, making it easier to handle without a glovebox.[1] It also reduces the formation of the "boronate polymer" mess often seen with simple alkyl borates.

Q2: Can I distill the 1,3-dioxaborinane product? A: Yes! One of the main advantages of the 1,3-propanediol ring (dioxaborinane) is that the resulting esters are often distillable liquids/low-melting solids, whereas free boronic acids decompose upon heating (dehydration to boroxines).

Q3: My product decomposes on Silica gel. What do I do? A: Boronate esters can streak or decompose on silica due to the acidic hydroxyl groups on the surface.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.

Q4: I see a peak at 0 ppm in 11B NMR. What is it? A: That is the "Ate" complex (tetra-coordinate boron). If you see this after workup, your quench was insufficient. You must ensure the pH drops enough to break the B-N or B-O coordination, but not so low that you lose the C-B bond.

References

  • Brown, H. C., & Cole, T. E. (1983).[1] Organoboranes. 31. Organolithium reagents in the synthesis of alkyl- and arylboronic esters. Organometallics, 2(10), 1316–1319.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Chapter on Boronic Ester Stability). Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Section on Hydrolysis of Cyclic Esters). Link[1]

  • Coutts, S. J., et al. (1994).[1] Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters, 35(29), 5109-5112.[1] Link[1]

Sources

Optimization

Common impurities in 2-Isopropoxy-1,3,2-dioxaborinane and their removal

Technical Support Center: 2-Isopropoxy-1,3,2-dioxaborinane A Guide for Researchers and Development Professionals As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting experiments invo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Isopropoxy-1,3,2-dioxaborinane

A Guide for Researchers and Development Professionals

As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting experiments involving boronic esters. 2-Isopropoxy-1,3,2-dioxaborinane is a valuable reagent, but its utility is directly tied to its purity. This guide is structured as a series of frequently asked questions to directly address the common challenges encountered during its synthesis, purification, and handling. We will delve into not just what to do, but why we do it, ensuring robust and reproducible results in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 2-isopropoxy-1,3,2-dioxaborinane, and how can I detect them?

A1: The impurities present in your sample are almost always a direct reflection of its synthesis and handling history. The most common synthetic route involves the transesterification of a trialkyl borate (like triisopropyl borate) with propane-1,3-diol. Consequently, the primary impurities are typically unreacted starting materials, byproducts, or degradation products.

The key to troubleshooting is effective analytical detection. While several methods exist, NMR spectroscopy is particularly powerful for structural elucidation of both the desired product and its contaminants.

Table 1: Common Impurities and Their Detection

ImpuritySourceTypical Detection Method & Key Signals
Propane-1,3-diol Unreacted starting material¹H NMR: Broad singlet for -OH protons; multiplets around δ 3.8 ppm (-CH₂-O-) and δ 1.9 ppm (-CH₂-).
Isopropanol Byproduct of transesterification¹H NMR: Septet around δ 4.0 ppm (-CH-) and a doublet around δ 1.2 ppm (-CH₃). Can also be detected by GC.[1]
Water Environmental exposure; hydrolysisCan lead to broadened -OH signals in ¹H NMR. Karl Fischer titration is the gold standard for quantification.
Boric Acid / Boroxines Hydrolysis product¹¹B NMR: Boronic esters like yours show a signal around δ 20-30 ppm. Hydrolyzed species like boric acid appear further upfield, typically around δ 19 ppm.[2] Boroxines, which are cyclic anhydrides of boronic acids, can lead to broadened or multiple signals in ¹H and ¹¹B NMR and may be detected as higher molecular weight species by mass spectrometry.[3]
Residual Solvents From workup or synthesis¹H NMR: Characteristic peaks corresponding to common lab solvents (e.g., diethyl ether, ethyl acetate, hexane).[3]
Q2: My ¹H NMR spectrum is complex. How can I differentiate the product signals from impurity peaks?

A2: This is a frequent challenge. The key is to know what to look for. The protons on the dioxaborinane ring have characteristic chemical shifts due to the deshielding effect of the neighboring oxygen atoms. Overlapping signals, especially with residual starting materials, can complicate the analysis.

Here's a breakdown of the expected signals. Comparing the integrations of these peaks to those of suspected impurities will give you a semi-quantitative measure of purity.

Table 2: Typical ¹H NMR Chemical Shifts (CDCl₃)

Proton EnvironmentCompoundExpected Chemical Shift (δ, ppm)Multiplicity
-O-CH₂ -CH₂-CH₂ -O- (axial)2-Isopropoxy-1,3,2-dioxaborinane~4.1 - 4.2Multiplet
-O-CH₂ -CH₂-CH₂ -O- (equatorial)2-Isopropoxy-1,3,2-dioxaborinane~3.8 - 3.9Multiplet
-O-CH₂-CH₂ -CH₂-O-2-Isopropoxy-1,3,2-dioxaborinane~1.8 - 1.9Multiplet
-O-CH (CH₃)₂2-Isopropoxy-1,3,2-dioxaborinane~4.3 - 4.5Septet
-O-CH(CH₃ )₂2-Isopropoxy-1,3,2-dioxaborinane~1.2 - 1.3Doublet
HO -CH₂-CH₂-CH₂-OH Propane-1,3-diolVariable (broad singlet)s (br)
HO-CH₂ -CH₂-CH₂ -OHPropane-1,3-diol~3.8Triplet
HO-CH₂-CH₂ -CH₂-OHPropane-1,3-diol~1.9Quintet
-O-CH (CH₃)₂Isopropanol~4.0Septet
-O-CH(CH₃ )₂Isopropanol~1.2Doublet

Pro-Tip: For definitive structural confirmation and purity assessment, acquiring a ¹¹B NMR spectrum is highly recommended. A single, sharp peak around δ 20-30 ppm is characteristic of a pure, sp²-hybridized boronic ester. The appearance of signals at different chemical shifts, particularly upfield signals near δ 19 ppm, is a strong indicator of hydrolysis to boric acid or related sp³-hybridized boronate species.[2][4][5]

Q3: What is the most effective workflow for purifying crude 2-isopropoxy-1,3,2-dioxaborinane?

Purification Workflow cluster_0 Impurity Identification cluster_1 Purification Steps cluster_2 Storage Start Crude Product Analysis Analyze by ¹H NMR / ¹¹B NMR Start->Analysis Distillation Fractional Distillation (under reduced pressure) Analysis->Distillation High levels of volatile impurities (isopropanol, propane-1,3-diol) Chromatography Flash Column Chromatography (Boric acid-treated silica) Analysis->Chromatography Low levels of non-volatile or closely boiling impurities Distillation->Chromatography For highest purity Final_Product Pure Product (>98%) Distillation->Final_Product If sufficient purity achieved Chromatography->Final_Product Store Store under inert gas (Ar or N₂), refrigerated, away from moisture Final_Product->Store

Sources

Troubleshooting

Technical Support Center: Reaction Kinetics of 2-Isopropoxy-1,3,2-dioxaborinane

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the effect of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the effect of temperature on the reaction kinetics of 2-Isopropoxy-1,3,2-dioxaborinane, particularly in the context of its application in cross-coupling reactions.

Introduction

2-Isopropoxy-1,3,2-dioxaborinane is a valuable boronic ester utilized in organic synthesis, most notably as a precursor or participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The temperature at which these reactions are conducted is a critical parameter that profoundly influences reaction rate, product yield, and the prevalence of side reactions. Understanding and controlling the impact of temperature is paramount for reaction optimization and achieving reproducible results. This guide is designed to address common challenges and questions that arise during the experimental investigation of this compound's reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate when using 2-Isopropoxy-1,3,2-dioxaborinane?

A1: The relationship between temperature and reaction rate is typically described by the Arrhenius equation.[1] In general, for most chemical reactions, an increase in temperature leads to an exponential increase in the reaction rate constant.[2][3] This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, which in turn increases the likelihood of them overcoming the activation energy barrier to form products.[1][2] Therefore, when using 2-Isopropoxy-1,3,2-dioxaborinane in a reaction like a Suzuki-Miyaura coupling, increasing the temperature will generally accelerate the formation of the desired product.[4]

Q2: What is the theoretical basis for the temperature dependence of reaction rates?

A2: The temperature dependence of reaction rates is fundamentally explained by two key theories in physical chemistry:

  • Arrhenius Theory: This theory introduces the concept of activation energy (Ea), which is the minimum energy required for a reaction to occur. The Arrhenius equation, k = Ae^(-Ea/RT), mathematically relates the rate constant (k) to the absolute temperature (T), the activation energy (Ea), the pre-exponential factor (A), and the ideal gas constant (R).[1] A key takeaway is that the rate constant increases exponentially as temperature rises.[3]

  • Transition State Theory (Eyring Equation): This theory provides a more detailed picture by considering the formation of an activated complex or transition state. The Eyring equation relates the rate constant to thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[5][6] It offers a more sophisticated understanding of how temperature influences the rate by affecting the equilibrium between reactants and the transition state.

Q3: While higher temperatures increase the reaction rate, what are the potential downsides I should be aware of?

A3: While elevated temperatures can be beneficial for reaction speed, they can also promote undesirable side reactions and compound degradation. For boronic esters like 2-Isopropoxy-1,3,2-dioxaborinane, potential issues include:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a byproduct and loss of your starting material.[7] Higher temperatures can accelerate this undesired pathway, especially in the presence of water or protic solvents.[7]

  • Homocoupling: The formation of a dimer of the organoborane reagent is another common side reaction. This can be influenced by the reaction temperature and the presence of oxygen.[8]

  • Thermal Decomposition: Although boronic esters are generally more stable than their corresponding boronic acids, they can still decompose at elevated temperatures. The stability of 2-Isopropoxy-1,3,2-dioxaborinane will depend on the specific reaction conditions.

  • Solvent Evaporation and Pressure Build-up: In sealed reaction vessels, higher temperatures will increase the vapor pressure of the solvent, which can be a safety concern.

  • Reduced Selectivity: In reactions with multiple potential reaction sites, higher temperatures can sometimes lead to a decrease in selectivity.

Q4: How can I determine the optimal temperature for my reaction involving 2-Isopropoxy-1,3,2-dioxaborinane?

A4: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and degradation. A systematic approach is recommended:

  • Literature Review: Start by reviewing literature for similar reactions to establish a reasonable starting temperature range.

  • Reaction Screening: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).

  • Kinetic Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique such as GC-MS, LC-MS, or NMR spectroscopy.[7] This will allow you to determine the initial reaction rate at each temperature.

  • Byproduct Analysis: Quantify the formation of major byproducts (e.g., from protodeboronation or homocoupling) at each temperature.

  • Data Analysis: Plot the reaction rate and yield of the desired product as a function of temperature. The optimal temperature will be the one that gives the best combination of high yield and minimal byproducts in an acceptable timeframe.

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Troubleshooting Steps & Explanation
Low or No Reaction The reaction temperature is too low to overcome the activation energy barrier.Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new temperature to see if the rate improves. Be cautious of exceeding the decomposition temperature of your reactants or catalyst.
Significant Protodeboronation The reaction temperature is too high, favoring the protodeboronation pathway.Decrease the reaction temperature. While this may slow down the desired reaction, it can often suppress the undesired protodeboronation to a greater extent.[7] Also, ensure your solvent and reagents are anhydrous, as water can facilitate this side reaction.
Formation of Homocoupling Byproducts High temperatures can sometimes promote homocoupling, especially if there are issues with the catalytic cycle or presence of oxygen.Try running the reaction at a lower temperature.[8] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can lead to homocoupling.
Reaction Stalls or Reaches a Plateau at Low Conversion The catalyst may be deactivating at the reaction temperature, or an equilibrium is being reached.If catalyst deactivation is suspected, consider a lower reaction temperature or a more thermally stable catalyst/ligand system. If an equilibrium is the issue, you may need to adjust other parameters like concentration or remove a byproduct to drive the reaction forward.
Inconsistent Results Between Batches Poor temperature control leading to variations in reaction kinetics.Ensure you are using a reliable heating system (e.g., a temperature-controlled oil bath or heating mantle with a thermocouple). Small fluctuations in temperature can lead to significant differences in reaction outcomes, especially for reactions with high activation energies.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Reaction Rate

This protocol outlines a general method for studying the kinetics of a reaction involving 2-Isopropoxy-1,3,2-dioxaborinane at different temperatures.

Materials:

  • 2-Isopropoxy-1,3,2-dioxaborinane

  • Your reaction partner (e.g., an aryl halide for a Suzuki coupling)

  • Palladium catalyst and ligand

  • Anhydrous solvent

  • Base

  • Internal standard (for quantitative analysis)

  • Reaction vials or flask

  • Temperature-controlled heating system

  • Analytical instrument (GC-MS, LC-MS, or NMR)

Step-by-Step Methodology:

  • Reaction Setup: In a series of identical reaction vials, add the aryl halide, base, catalyst, and ligand.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent and Internal Standard: Add the anhydrous solvent and a known amount of an internal standard to each vial.

  • Temperature Equilibration: Place the vials in separate heating blocks or oil baths pre-heated to the desired temperatures (e.g., 40°C, 50°C, 60°C, 70°C). Allow the mixtures to equilibrate for 10-15 minutes.

  • Initiate Reaction: Inject the 2-Isopropoxy-1,3,2-dioxaborinane into each vial to start the reaction (this is t=0).

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a small amount of water or a dilute acid solution).

  • Analysis: Analyze the quenched aliquots by your chosen analytical method to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time for each temperature. The initial slope of this curve will give you the initial reaction rate.

Data Presentation

Summarize your kinetic data in a table for easy comparison:

Temperature (°C)Initial Rate (M/s)Yield after X hours (%)Protodeboronation Byproduct (%)
40
50
60
70

Visualizations

Arrhenius Plot Workflow

To determine the activation energy (Ea) for your reaction, you can construct an Arrhenius plot.

Arrhenius_Plot_Workflow cluster_experiment Experimental Data Collection cluster_analysis Data Analysis cluster_result Result exp Run reactions at different temperatures (T) rate Determine rate constant (k) at each T exp->rate calc Calculate ln(k) and 1/T rate->calc plot Plot ln(k) vs. 1/T calc->plot slope Determine the slope of the line plot->slope ea Calculate Activation Energy Ea = -slope * R slope->ea

Caption: Workflow for determining the activation energy using an Arrhenius plot.

Troubleshooting Logic for Low Yield

This diagram illustrates a logical approach to troubleshooting low yields, with a focus on temperature-related issues.

Troubleshooting_Low_Yield cluster_sm Starting Material Remaining cluster_side_products Side Products Detected start Low Yield Observed check_sm Check for unreacted starting material start->check_sm check_side_products Analyze for side products start->check_side_products increase_temp Increase reaction temperature check_sm->increase_temp is_protodeboronation Protodeboronation? check_side_products->is_protodeboronation increase_time Increase reaction time is_homocoupling Homocoupling? is_protodeboronation->is_homocoupling No decrease_temp Decrease reaction temperature is_protodeboronation->decrease_temp Yes anhydrous Ensure anhydrous conditions is_protodeboronation->anhydrous Yes is_homocoupling->decrease_temp Yes inert Ensure inert atmosphere is_homocoupling->inert Yes

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Eyring equation - Chemistry LibreTexts. Available at: [Link]

  • Arrhenius equation - Wikipedia. Available at: [Link]

  • Eyring equation - Wikipedia. Available at: [Link]

  • Dependence Of Reaction Rate Upon Temperature - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]

  • (a) Kinetics of the exchange reaction of boronic esters according to... - ResearchGate. Available at: [Link]

  • 15.4: Temperature Dependence of the Rate Coefficients - Chemistry LibreTexts. Available at: [Link]

  • Chemical Kinetics (Note -2) The Arrhenius Equation. Available at: [Link]

  • Transition state theory. Available at: [Link]

  • Statistical Thermodynamics and Rate Theories/Eyring Transition State Theory - Wikibooks. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Chemistry Of Boronic Esters - AA Blocks. Available at: [Link]

  • On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications - RSC Publishing. Available at: [Link]

  • arrhenius. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Maximizing the symbiosis of static and dynamic bonds in self-healing boronic ester networks - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers - MDPI. Available at: [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange. Available at: [Link]

  • (a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Order of thermodynamic stability of representative boronic esters - ResearchGate. Available at: [Link]

  • Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters | Macromolecules - ACS Publications. Available at: [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. Available at: [Link]

  • boronic esters - Organic Syntheses Procedure. Available at: [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group - Reddit. Available at: [Link]

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed.. Available at: [Link]

  • modeling of kinetic parameters by DSC and Borchardt-Daniels method - Polímeros: Ciência e Tecnologia. Available at: [Link]

  • Atomic-scale modeling of the thermal decomposition of titanium(IV)-isopropoxide - arXiv. Available at: [Link]

  • Temperature effects on the kinetics of photoinitiated polymerization of dimethacrylates - Pure. Available at: [Link]

  • RESEARCH ARTICLE - ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. Available at: [Link]

  • Chemical reaction kinetics through dynamic mechanical analysis data - MedCrave online. Available at: [Link]

  • High-Temperature Mid-IR Absorption and Reaction Kinetics of 2-Methyl-1,3-Dioxolane: An Experimental and Theoretical Study | Request PDF - ResearchGate. Available at: [Link]

  • Kinetics of the reactions of isoprene-derived hydroxynitrates: gas phase epoxide formation and solution phase hydrolysis - ACP. Available at: [Link]

Sources

Optimization

Moisture sensitivity of 2-Isopropoxy-1,3,2-dioxaborinane and handling techniques.

Welcome to the comprehensive technical support guide for 2-Isopropoxy-1,3,2-dioxaborinane. This resource is meticulously curated for researchers, scientists, and professionals in drug development who utilize this versati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-Isopropoxy-1,3,2-dioxaborinane. This resource is meticulously curated for researchers, scientists, and professionals in drug development who utilize this versatile yet sensitive reagent. Within this guide, you will find in-depth information, practical handling techniques, and robust troubleshooting advice to ensure the success and integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 2-Isopropoxy-1,3,2-dioxaborinane and what makes it sensitive to moisture?

A1: 2-Isopropoxy-1,3,2-dioxaborinane is an organoboron compound, specifically a boronic ester. Its sensitivity to moisture is a result of the electron-deficient boron atom, which acts as a Lewis acid.[1] This makes it highly susceptible to nucleophilic attack by water, a process known as hydrolysis. This reaction degrades the compound into isopropanol, 1,3-propanediol, and boric acid, thereby compromising its purity and effectiveness in subsequent reactions. It is imperative to handle this reagent under anhydrous conditions to prevent the hydrolysis of the boronic ester functionality.[2]

Q2: How can I assess the quality of my 2-Isopropoxy-1,3,2-dioxaborinane if I suspect moisture contamination?

A2: The most definitive method for quality assessment is Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹H NMR spectrum will provide clear signals for the isopropoxy and dioxaborinane moieties. The presence of new peaks corresponding to isopropanol and 1,3-propanediol would confirm degradation. For a quick preliminary check, you can visually inspect the liquid. Pure 2-Isopropoxy-1,3,2-dioxaborinane is a clear, colorless liquid. Any haziness or the presence of solid precipitates may indicate moisture contamination.

Q3: What are the likely consequences of using moisture-contaminated 2-Isopropoxy-1,3,2-dioxaborinane in a Suzuki-Miyaura coupling reaction?

A3: Using compromised 2-Isopropoxy-1,3,2-dioxaborinane in a Suzuki-Miyaura coupling can lead to several adverse outcomes.[3] The primary issue is a reduction in the yield of the desired product, as the active boronic ester is consumed by hydrolysis. Additionally, the formation of boric acid can interfere with the palladium catalyst, potentially leading to the formation of undesired byproducts and reaction inconsistencies.[4] In some cases, it can even lead to dehalogenation of the starting material.[5]

TROUBLESHOOTING GUIDE

Scenario 1: My Suzuki-Miyaura coupling reaction is resulting in low yields.

Potential Cause: Degradation of 2-Isopropoxy-1,3,2-dioxaborinane due to improper handling and exposure to moisture.

Troubleshooting Steps:

  • Reagent Integrity Check: Verify the purity of your 2-Isopropoxy-1,3,2-dioxaborinane using ¹H NMR spectroscopy.

  • Strict Anhydrous Technique: Ensure all solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).[6] Glassware should be oven-dried and cooled under an inert gas stream.[7]

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Even trace amounts of water can significantly impact the reaction.[6]

Scenario 2: I am observing significant amounts of homocoupling product from my boronic ester.

Potential Cause: This can be a sign of oxygen in the reaction mixture, which can facilitate the homocoupling of boronic acids or esters, especially in the presence of a Pd(II) precatalyst.[4]

Troubleshooting Steps:

  • Degassing: Thoroughly degas all solvents and the reaction mixture using techniques such as freeze-pump-thaw or by bubbling an inert gas through the solution.

  • Catalyst Choice: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the need for in-situ reduction of a Pd(II) source, which can sometimes contribute to side reactions.[4]

  • Inert Atmosphere: Re-evaluate your inert atmosphere setup for any potential leaks. A slight positive pressure of inert gas should be maintained throughout the reaction.[7]

EXPERIMENTAL PROTOCOLS

Protocol 1: Recommended Handling and Dispensing Procedure

This protocol details the standard method for handling air- and moisture-sensitive reagents like 2-Isopropoxy-1,3,2-dioxaborinane.

Materials:

  • Sure/Seal™ bottle of 2-Isopropoxy-1,3,2-dioxaborinane

  • Dry, inert gas-flushed syringe with a long needle

  • Oven-dried reaction vessel with a rubber septum

  • Schlenk line or glove box

  • Anhydrous solvent

Procedure:

  • Inert Environment: All manipulations should be performed in a glove box or using a Schlenk line under a positive pressure of argon or nitrogen.[8][9]

  • Syringe Preparation: A clean, dry syringe should be purged with inert gas multiple times.

  • Reagent Transfer: Pierce the septum of the Sure/Seal™ bottle with the needle.[7] Draw the required volume of the reagent. It is advisable to then draw a small pocket of inert gas into the syringe to prevent dripping.

  • Addition to Reaction: Immediately transfer the reagent to the reaction vessel by piercing the septum.

  • Post-Transfer: After dispensing, withdraw the needle. The septum on the Sure/Seal™ bottle is designed to reseal, protecting the remaining reagent.[7]

Protocol 2: Quenching and Disposal of Unused Reagent

Proper quenching is essential for the safe disposal of residual boronic esters.

Materials:

  • Unused 2-Isopropoxy-1,3,2-dioxaborinane

  • A protic solvent such as isopropanol

  • Stirring apparatus

  • Appropriate waste container

Procedure:

  • Initial Quenching: In a well-ventilated fume hood, slowly add the residual 2-Isopropoxy-1,3,2-dioxaborinane to a beaker containing a protic solvent like isopropanol while stirring. This will initiate a controlled hydrolysis.

  • Complete Hydrolysis: After the initial reaction subsides, water can be slowly added to ensure complete decomposition to boric acid.

  • Disposal: The resulting solution should be neutralized and disposed of in accordance with local institutional and environmental regulations.

VISUALIZATION & DATA

Diagrams

Hydrolysis_Mechanism Reagent 2-Isopropoxy-1,3,2-dioxaborinane Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Products Decomposition Products: - Isopropanol - 1,3-Propanediol - Boric Acid Intermediate->Products Hydrolysis

Caption: Hydrolysis of 2-Isopropoxy-1,3,2-dioxaborinane.

Experimental_Workflow cluster_Preparation Preparation cluster_Handling Reagent Handling cluster_Reaction_Quench Reaction & Quenching Dry_Glassware Oven-Dry Glassware Sure_Seal Use Sure/Seal™ Bottle Dry_Glassware->Sure_Seal Anhydrous_Solvents Use Anhydrous Solvents Transfer Transfer to Reaction Anhydrous_Solvents->Transfer Inert_Atmosphere Establish Inert Atmosphere Inert_Atmosphere->Sure_Seal Syringe_Technique Proper Syringe Technique Sure_Seal->Syringe_Technique Syringe_Technique->Transfer Reaction Run Reaction Transfer->Reaction Quench Quench Unused Reagent Reaction->Quench

Caption: Recommended workflow for handling moisture-sensitive reagents.

Quantitative Data Summary
PropertyValueSignificance
Molecular Formula C₆H₁₃BO₂Basic chemical identity.[10]
Molecular Weight 127.98 g/mol Crucial for accurate stoichiometric calculations.[10]
Boiling Point Not specified-
Density Not specified-
Storage Sealed in dry, 2-8°CEssential for maintaining reagent stability.[10]

REFERENCES

  • Elfeky, S. A., Flower, S. E., Masumoto, N., et al. (2010). Diol appended quenchers for fluorescein boronic acid. PubMed. Retrieved February 13, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit. Retrieved February 13, 2026, from [Link]

  • Elfeky, S. A., Flower, S. E., Masumoto, N., et al. (2010). Diol appended quenchers for fluorescein boronic acid. University of Bath's research portal. Retrieved February 13, 2026, from [Link]

  • G. J. S. (2012, November 14). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. (n.d.). Student Theses Faculty of Science and Engineering. Retrieved February 13, 2026, from [Link]

  • Using Visible Light to Tune Boronic Acid–Ester Equilibria. (2020, November 12). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. Retrieved February 13, 2026, from [Link]

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • How to Store Boric Acid. (2025, July 15). Lab Alley. Retrieved February 13, 2026, from [Link]

  • About Suzuki's coupling? (2017, March 25). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Isopropoxy-1,3,2-dioxaborinane and Other Borylating Agents for Organic Synthesis

In the landscape of modern organic synthesis, the formation of carbon-boron (C-B) bonds is a cornerstone transformation, enabling the construction of complex molecular architectures through versatile cross-coupling react...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the formation of carbon-boron (C-B) bonds is a cornerstone transformation, enabling the construction of complex molecular architectures through versatile cross-coupling reactions. The choice of the borylating agent is paramount to the success of these endeavors, influencing reaction efficiency, substrate scope, and overall process robustness. This guide provides an in-depth comparison of 2-isopropoxy-1,3,2-dioxaborinane with other widely used borylating agents, offering field-proven insights and experimental data to inform your selection for applications in research, and drug development.

Introduction to Borylating Agents: The Architects of C-B Bonds

Borylating agents are indispensable reagents for introducing a boronic acid or boronic ester moiety onto an organic scaffold. These organoboron compounds are prized for their stability, low toxicity, and remarkable versatility in subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The selection of an appropriate borylating agent is a critical decision dictated by the specific synthetic challenge, including the nature of the substrate, the desired reaction type (e.g., Miyaura borylation, C-H activation), and practical considerations such as stability and handling.

This guide will focus on a comparative analysis of 2-isopropoxy-1,3,2-dioxaborinane against three other pillars of the borylation toolkit: bis(pinacolato)diboron (B2pin2), pinacolborane (HBpin), and catecholborane.

Unveiling 2-Isopropoxy-1,3,2-dioxaborinane: A Profile

2-Isopropoxy-1,3,2-dioxaborinane is a cyclic boronic ester featuring a six-membered dioxaborinane ring. This structure imparts a unique combination of reactivity and stability. The isopropoxy group can act as a leaving group in transmetalation steps, while the 1,3-propanediol-derived backbone influences the steric and electronic properties of the boron center.

Key Attributes:

  • Reactivity: The reactivity of 2-isopropoxy-1,3,2-dioxaborinane in palladium-catalyzed cross-coupling reactions is influenced by the facility of the B-O bond cleavage.

  • Stability: The six-membered ring structure offers a different stability profile compared to the five-membered ring of pinacol-based reagents.

A Comparative Analysis of Borylating Agents

The optimal choice of a borylating agent is a nuanced decision that balances reactivity, stability, and substrate compatibility. Below is a detailed comparison of 2-isopropoxy-1,3,2-dioxaborinane with its common counterparts.

Reactivity and Application Scope

The performance of a borylating agent is intimately tied to the specific reaction it is employed in. The following sections dissect their utility in two major classes of borylation reactions.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl or vinyl halide/triflate with a diboron reagent to form a boronic ester.[1] This reaction is a cornerstone for accessing a wide array of organoboron compounds.

Borylating AgentTypical SubstratesKey AdvantagesPotential Limitations
2-Isopropoxy-1,3,2-dioxaborinane Aryl and vinyl halides/triflatesPotentially altered reactivity/selectivity due to its unique cyclic structure.Less common, with fewer documented direct comparisons.
Bis(pinacolato)diboron (B2pin2) Aryl and vinyl halides/triflatesHigh stability, commercially available, and extensively documented.[2]Can be less reactive, sometimes requiring harsher conditions or more active catalysts.
Pinacolborane (HBpin) Not typically used in Miyaura borylation of halides.N/APrimarily used in hydroboration and C-H borylation.
Catecholborane Not the reagent of choice for Miyaura borylation.N/AMore commonly used in hydroboration.

Expert Insight: The choice between B2pin2 and other boronic esters in Suzuki-Miyaura coupling often involves a trade-off between stability and reactivity. While pinacol esters (derived from B2pin2 or HBpin) are known for their enhanced stability, this can sometimes lead to slower reaction rates.[3][4] Less sterically hindered boronic esters can facilitate faster transmetalation.[5]

Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds, avoiding the pre-functionalization of substrates.[6]

Borylating AgentTypical SubstratesKey AdvantagesPotential Limitations
2-Isopropoxy-1,3,2-dioxaborinane Arenes, heteroarenesMay offer unique regioselectivity due to its steric and electronic profile.Less explored in this context compared to HBpin and B2pin2.
Bis(pinacolato)diboron (B2pin2) Arenes, heteroarenesWidely used, with many established catalytic systems.Can generate stoichiometric amounts of HBpin as a byproduct, which can also participate in the reaction.[7]
Pinacolborane (HBpin) Arenes, heteroarenes, alkanesOften more reactive and atom-economical than B2pin2.Can be more sensitive to moisture and air.
Catecholborane Arenes, heteroarenesCan exhibit different reactivity and selectivity profiles.The resulting catechol esters may have different stability and reactivity in subsequent reactions.

Expert Insight: The regioselectivity in iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation occurring at the least hindered C-H bond. The choice of the borylating agent can influence the catalyst's activity and the overall efficiency of the reaction.

Physicochemical Properties and Handling

Practical considerations such as physical state, stability, and handling requirements are crucial for the seamless execution of synthetic procedures.

Property2-Isopropoxy-1,3,2-dioxaborinaneBis(pinacolato)diboron (B2pin2)Pinacolborane (HBpin)Catecholborane
Physical State LiquidCrystalline SolidLiquidLiquid
Molecular Weight 127.98 g/mol 253.94 g/mol 127.98 g/mol 119.92 g/mol
Stability ModerateHighModerateModerate to High
Handling Requires inert atmosphereCan be handled in air for short periodsRequires inert atmosphereRequires inert atmosphere

Experimental Protocols

To provide a practical context, a representative experimental protocol for a Miyaura borylation reaction is detailed below. While this protocol utilizes the closely related and more commercially available 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate), the general principles are applicable to 2-isopropoxy-1,3,2-dioxaborinane with appropriate optimization.

Protocol: Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide

This protocol describes the synthesis of an aryl boronic ester from an aryl bromide using a palladium catalyst and a diboron reagent.

Workflow Diagram:

Miyaura_Borylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Bromide Borylating Agent Pd Catalyst Ligand Base Solvent flask Schlenk Flask under N2 reagents->flask Charge heating Heat to specified temp. flask->heating stirring Stir for specified time heating->stirring quench Quench Reaction stirring->quench Cool to RT extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Aryl Boronic Ester purification->product Isolate Product

Caption: General workflow for a Miyaura borylation reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Bis(pinacolato)diboron (B2pin2) (1.1 mmol)

  • Pd(OAc)2 (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, bis(pinacolato)diboron, Pd(OAc)2, SPhos, and potassium acetate.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Stir the reaction mixture at 80 °C for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl boronic ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organoboron reagents and palladium catalysts can be sensitive to air and moisture. An inert atmosphere prevents their degradation and ensures optimal catalytic activity.

  • Anhydrous Solvent: Water can lead to the hydrolysis of boronic esters and interfere with the catalytic cycle.

  • Base (KOAc): A base is crucial for the transmetalation step in the Miyaura borylation mechanism, facilitating the transfer of the boryl group to the palladium center.

  • Ligand (SPhos): The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination steps.

Mechanistic Considerations

The operative mechanism in borylation reactions dictates the reactivity and selectivity observed. The following diagram illustrates a simplified catalytic cycle for the Miyaura borylation.

Miyaura_Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(X)L_n pd0->pd2_halide pd2_boryl Ar-Pd(II)(Bpin)L_n pd2_halide->pd2_boryl Transmetalation pd2_boryl->pd0 product Ar-Bpin (Aryl Boronate) pd2_boryl->product Reductive Elimination reagents Ar-X (Aryl Halide) reagents->pd0 Oxidative Addition borylating_agent B2pin2 (or other) borylating_agent->pd2_halide base Base base->pd2_halide

Caption: Simplified catalytic cycle for the Miyaura borylation.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The subsequent transmetalation step, where the boryl group is transferred from the borylating agent to the palladium center, is often the rate-determining step and is facilitated by a base. Finally, reductive elimination yields the desired aryl boronate and regenerates the Pd(0) catalyst.

Conclusion: Selecting the Right Tool for the Job

The selection of a borylating agent is a critical parameter in the design of efficient and robust synthetic routes. While bis(pinacolato)diboron (B2pin2) remains a workhorse due to its stability and extensive documentation, reagents like pinacolborane (HBpin) offer advantages in atom economy and reactivity for C-H borylation. Catecholborane provides an alternative with a distinct reactivity profile.

2-Isopropoxy-1,3,2-dioxaborinane represents a less common but potentially valuable tool in the synthetic chemist's arsenal. Its unique six-membered ring structure may offer advantages in specific applications where altered steric or electronic properties can influence selectivity and reactivity. Further comparative studies are warranted to fully elucidate its performance profile against the more established borylating agents.

Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction, substrate, and desired outcome, with the information presented in this guide serving as a foundation for making an informed decision.

References

  • Hartwig, J. F. Regioselectivity of the Borylation of Alkanes and Arenes. Chem. Soc. Rev.2011 , 40, 1992-2002. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem.1995 , 60, 7508–7510. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of boronic esters. Chem. Soc. Rev.2014 , 43, 412-443. [Link]

  • Tajuddin, H.; et al. Iridium-catalysed borylation of unactivated alkanes. Chem. Commun.2010 , 46, 8371-8373. [Link]

  • Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2011 , 133, 2116–2119. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]

  • 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate. [Link]

  • 2-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)indole. Organic Syntheses. [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. The Journal of Organic Chemistry. [Link]

  • Recent progress on the borylation of organosulfur compounds via C−S activation. Chemical Review and Letters. [Link]

  • Practical and Scalable Synthesis of Borylated Heterocycles using Bench-Stable Precursors of Metal-Free Lewis Pair Catalysts. Corpus UL. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Development of tandem CH borylation/functionalization procedures for Late Stage Functionalization of Compounds. AMS Laurea. [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • Functional Group Directed C–H Borylation. RSC Publishing. [Link]

  • Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. [Link]

  • 8 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Boronyl borinic esters: preparation as B2pin2/secBuLi/TFAA adducts, structural insights and reactivity in Pd-catalyzed allylic borylation. ChemRxiv. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. SciSpace. [Link]

  • Borylation Reactions in Water. Thieme Chemistry. [Link]

  • Bis(pinacolato)diboron. Wikipedia. [Link]

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Comparative

Optimizing Boronic Ester Synthesis: A Comparative Guide on Precursor Selection and Performance

Introduction: The Shift to Robust Intermediates In modern drug discovery, the Suzuki-Miyaura coupling is ubiquitous. However, the traditional use of boronic acids is increasingly being abandoned in favor of boronic ester...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Robust Intermediates

In modern drug discovery, the Suzuki-Miyaura coupling is ubiquitous. However, the traditional use of boronic acids is increasingly being abandoned in favor of boronic esters (e.g., pinacol, neopentyl glycol, MIDA). Boronic acids often suffer from erratic stoichiometry due to dehydration (forming boroxines) and protodeboronation during storage.

This guide provides a comparative technical analysis of synthesizing boronic esters from three distinct precursor classes: Aryl Halides , Native C-H Bonds , and Organometallics . We analyze the causality behind yield variations and provide validated protocols to ensure reproducibility.

Part 1: The Precursor Landscape & Methodological Selection

Selecting the correct synthetic route depends entirely on the starting material's electronic and steric profile. We categorize the methods into three primary "Generations."

The "Classical" Nucleophilic Route (via Organometallics)
  • Precursor: Aryl Lithium or Grignard reagents (generated from Halides).[1]

  • Boron Source: Trialkyl borates (e.g.,

    
    ) followed by diol protection.
    
  • Mechanism: Hard nucleophile attacks electrophilic boron.

  • Pros: Low raw material cost; ideal for simple, robust substrates.

  • Cons: Poor functional group tolerance (incompatible with esters, ketones, nitriles); requires cryogenic conditions (-78°C).

The Miyaura Borylation (via Aryl Halides)[2][3]
  • Precursor: Aryl Bromides/Iodides (and activated Chlorides/Triflates).[2]

  • Boron Source: Bis(pinacolato)diboron (

    
    ) or Pinacolborane (
    
    
    
    ).[3]
  • Mechanism: Pd-catalyzed cross-coupling involving oxidative addition and transmetallation.

  • Pros: Excellent functional group tolerance; mild conditions.[1][4]

  • Cons: Lower atom economy (due to

    
     waste); high cost of Palladium.
    
The Atom-Economic Route (via C-H Activation)
  • Precursor: Unfunctionalized Arenes (C-H bonds).

  • Boron Source:

    
     or 
    
    
    
    .[4][3][5]
  • Mechanism: Ir-catalyzed C-H insertion (typically sterically controlled).

  • Pros: No halogenation step required; high atom economy; access to unique regioisomers (meta-selectivity).

  • Cons: Steric constraints; high cost of Iridium catalysts.

Decision Matrix: Route Selection

G start Target Substrate q1 Contains Electrophiles? (Esters, Ketones, Nitriles) start->q1 route_li Route A: Lithiation/Grignard (Cryogenic, Low Cost) q1->route_li No (Robust) q2 Has Aryl Halide Handle? q1->q2 Yes (Sensitive) route_miyaura Route B: Miyaura Borylation (Pd-Catalyzed, High Tolerance) q2->route_miyaura Yes q3 Steric Profile? q2->q3 No (Native Arene) q3->route_miyaura Requires Ortho/Specific Regio (Pre-halogenate) route_ch Route C: C-H Activation (Ir-Catalyzed, Meta-Selective) q3->route_ch 1,3-Substituted / Steric Control

Figure 1: Strategic decision tree for selecting the optimal borylation pathway based on substrate functionality and availability.

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from standard bench-scale syntheses (1–5 mmol scale).

Table 1: Precursor-to-Product Performance Matrix
MetricLithiation (Cryogenic) Miyaura (Pd-Cat) C-H Activation (Ir-Cat)
Starting Material Aryl Halide (-> Li/Mg)Aryl HalideArene (H)
Boron Source

/



Atom Economy ModerateLow (loss of

)
High (direct H substitution)
FG Tolerance Poor (No C=O, CN, NO2)ExcellentGood (Steric dependent)
Reaction Temp -78°C to 0°C80°C to 110°C60°C to 100°C
Purification Extraction/CrystallizationSilica Gel (often easy)Silica Gel / Filtration
Scalability High (Batch/Flow)HighModerate (Cost prohibitive)
Common Pitfall Wurtz coupling / Over-additionProtodeboronationIsomer mixtures
Stability Insight: The Diol Factor

While the precursor dictates the synthesis method, the diol dictates stability.

  • Pinacol (Bpin): High stability, compatible with chromatography.[6] Hard to hydrolyze.

  • Neopentyl Glycol (Bneop): Similar to Bpin but slightly more prone to hydrolysis (useful if free acid is needed later).

  • MIDA: Sp3-hybridized boron. Extremely stable to anhydrous cross-coupling conditions; requires aqueous base hydrolysis to react.

Part 3: Mechanistic Visualization & Protocols

The Miyaura Borylation (Pd-Catalyzed)

Why it works: The key is the base.[4] Weak bases like Potassium Acetate (KOAc) are critical. Strong bases (hydroxide/carbonate) promote the Suzuki coupling of the product with the starting material. KOAc facilitates transmetallation without activating the product for further coupling.

Protocol 1: Standard Miyaura Borylation
  • Substrate: 1.0 equiv Aryl Bromide.

  • Reagents: 1.1 equiv

    
    , 3.0 equiv KOAc.
    
  • Catalyst: 3-5 mol%

    
    .
    
  • Solvent: 1,4-Dioxane or DMSO (anhydrous).

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, combine aryl bromide,

    
    , KOAc, and Pd catalyst in a reaction vial.
    
  • Solvate: Add degassed 1,4-dioxane (0.2 M concentration).

  • Heat: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS (look for M+H of boronate; Bpin adds mass units).

  • Workup: Filter through Celite to remove Pd black and inorganic salts. Dilute with EtOAc, wash with water (x2) and brine.

  • Purification: Flash chromatography (Hex/EtOAc). Note: Bpin esters can streak; add 1% TEA if necessary.

Iridium-Catalyzed C-H Borylation

Why it works: The active species is an Ir(III) tris-boryl complex.[3][7] The reaction is driven by the expulsion of


 (if using HBpin) or HBpin (if using 

). Regioselectivity is governed purely by sterics—boron is placed at the least hindered position (typically meta/para).
Protocol 2: Sterically Controlled C-H Borylation
  • Substrate: 1.0 equiv Arene (e.g., 1,3-dichlorobenzene).

  • Reagents: 0.55 equiv

    
     (delivers 1.1 equiv boron).
    
  • Catalyst: 1.5 mol%

    
    , 3.0 mol% dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).
    
  • Solvent: THF or Hexane (often run neat if substrate is liquid).

Step-by-Step:

  • Pre-catalyst Formation: Mix Ir dimer and dtbpy ligand in 1 mL solvent for 5 mins (solution turns dark brown/red).

  • Reaction: Add

    
     and the Arene substrate.
    
  • Heat: Heat to 80°C in a sealed tube for 16 hours.

  • Validation: Check GC-MS. Caution: Ir catalysts are sensitive to moisture; use strictly anhydrous conditions.

  • Isolation: Remove volatiles under vacuum. Pass through a short silica plug to remove catalyst. Recrystallize or distill.

Mechanistic Comparison

Mechanism cluster_Pd Miyaura Borylation (Pd Cycle) cluster_Ir C-H Activation (Ir Cycle) pd0 Pd(0)L2 pd_ox Ar-Pd(II)-X pd0->pd_ox Oxidative Add. (Ar-X) pd_trans Ar-Pd(II)-Bpin pd_ox->pd_trans Transmetallation (B2pin2 + KOAc) pd_trans->pd0 Reductive Elim. (Ar-Bpin) ir_active Ir(III)(Bpin)3 ir_ox Ir(V)(H)(Ar)(Bpin)3 ir_active->ir_ox Oxidative Add. (Ar-H) ir_prod Ir(III)(H)(Bpin)2 ir_ox->ir_prod Reductive Elim. (Ar-Bpin) ir_prod->ir_active Regeneration (+ B2pin2)

Figure 2: Mechanistic divergence. The Pd cycle relies on halide displacement, while the Ir cycle relies on oxidative addition into the C-H bond followed by regeneration with diboron.

Part 4: Troubleshooting & Optimization

The "Protodeboronation" Problem

A common failure mode, particularly with heteroaryl boronic esters (e.g., 2-pyridyl), is the loss of the boron group back to a proton.

  • Cause: High temperature + water + base creates a "sink" where the C-B bond hydrolyzes.

  • Solution:

    • Switch Precursor: Use MIDA boronates (synthesized via the acid) for unstable targets.

    • Anhydrous Workup: Avoid aqueous washes; filter through Celite and evaporate.

    • Ligand Choice: In Miyaura borylation, use bulky ligands like XPhos to speed up the coupling, reducing the time the product sits in the reaction mixture.

Atom Economy Considerations

If your lab is focused on Green Chemistry:

  • Avoid Miyaura if possible (50% of the

    
     mass is waste).
    
  • Use C-H Activation with

    
     (Pinacolborane) instead of 
    
    
    
    . This increases atom economy from ~40% to ~85%.

References

  • Miyaura Borylation Mechanism & Base Role

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry.
  • Iridium-Catalyzed C-H Borylation

    • Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds.[3][8][9] Science.

  • Comparison of Boronic Ester Stability (Pinacol vs. MIDA)

    • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[10] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[10]

  • Green Chemistry & Atom Economy in Borylation

    • Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-Isopropoxy-1,3,2-dioxaborinane

[1] Executive Summary & Chemical Identification 2-Isopropoxy-1,3,2-dioxaborinane is a cyclic boronic ester commonly used as a synthetic intermediate.[1] Proper disposal requires strict adherence to flammable liquid proto...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identification

2-Isopropoxy-1,3,2-dioxaborinane is a cyclic boronic ester commonly used as a synthetic intermediate.[1] Proper disposal requires strict adherence to flammable liquid protocols due to its organic backbone and hydrolysis byproducts.

  • CAS Number: 90011-03-3 (Generic class reference; specific isomers may vary)[1][]

  • Chemical Formula: C₆H₁₃BO₃

  • Molecular Weight: ~143.98 g/mol

  • Primary Waste Classification: D001 (Ignitable)

  • Synonyms: Isopropyl 1,3-propanediol borate; 2-Isopropoxy-1,3,2-dioxaborinane.[1]

Immediate Action Directive: Treat this substance as a Flammable Liquid and Moisture Sensitive agent. Do not dispose of down drains.[3] Segregate from oxidizers and strong acids.

Hazard Identification & Risk Assessment

Effective disposal relies on understanding the compound's reactivity profile. This molecule contains a boron-oxygen core that is susceptible to hydrolysis, releasing flammable and toxic byproducts.[1]

Reactivity Profile
  • Moisture Sensitivity: High. The B-O bonds hydrolyze rapidly in the presence of water or humid air.

  • Flammability: The compound itself is flammable. Furthermore, hydrolysis releases Isopropanol , which significantly lowers the flash point of any aqueous waste mixture.[1]

  • Incompatibility: Strong oxidizing agents, strong acids, and water (uncontrolled).[1]

Hydrolysis Mechanism (The "Why" Behind the Protocol)

Understanding the breakdown products is critical for waste stream segregation. Upon contact with water, the cyclic ester degrades into three distinct components:

  • Isopropanol (IPA): Highly flammable solvent.

  • 1,3-Propanediol: Organic diol.

  • Boric Acid: A reproductive toxin.

Hydrolysis Compound 2-Isopropoxy-1,3,2- dioxaborinane Water + H₂O (Hydrolysis) Compound->Water IPA Isopropanol (Flammable Hazard) Water->IPA Diol 1,3-Propanediol (Organic Load) Water->Diol Boric Boric Acid (Repro Toxin) Water->Boric

Figure 1: Hydrolysis pathway demonstrating the generation of secondary hazards (flammability and toxicity) upon exposure to moisture.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure/Unused Reagent

Goal: Prevent uncontrolled hydrolysis and heat generation in the waste container.

  • Container Selection: Use a chemically compatible container (HDPE or amber glass) with a tight-sealing screw cap.

  • Labeling: Affix a hazardous waste label clearly marked:

    • "Flammable Liquid"[1][4][5]

    • "Organoboron Compound"[1]

    • "Contains: 2-Isopropoxy-1,3,2-dioxaborinane, Isopropanol"[1]

  • Packing: If the original bottle is intact, place it directly into a secondary containment bag and then into a Lab Pack drum for incineration. This is the safest method as it minimizes exposure.

  • Waste Code Assignment: Label with EPA Waste Code D001 (Ignitable).

Scenario B: Disposal of Reaction Mixtures (Quenching)

Goal: Deactivate reactive boron species before entering the general solvent waste stream.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Controlled Hydrolysis: Slowly add water or a saturated ammonium chloride (NH₄Cl) solution. Caution: This process is exothermic.

  • Phase Separation:

    • If an organic solvent (e.g., Ethyl Acetate, Dichloromethane) is present, separate the organic layer.[1]

    • The boron residues (Boric acid/diol) will largely partition into the aqueous phase.

  • Disposal:

    • Organic Layer: Dispose of as Halogenated or Non-Halogenated Solvent Waste (depending on solvent used).

    • Aqueous Layer: Check pH.[6] Neutralize to pH 6-8. Dispose of as Aqueous Chemical Waste containing boron. Note: Do not pour down the drain due to boron content regulations in many municipalities.

Scenario C: Spills and Contaminated Debris

Goal: Containment and prevention of vapor release.[3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][3] Ensure fume hood ventilation is active.

  • Absorb: Cover the spill with an inert absorbent material (Vermiculite, Sand, or Universal Spill Pads).[1] Do not use paper towels alone, as they increase flammability.[1]

  • Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty hazardous waste bag.

  • Label: "Solid Debris Contaminated with Flammable Organoboranes."

Waste Classification Data Table

ParameterSpecificationRegulatory Note
RCRA Code D001 Based on flash point < 60°C (driven by hydrolysis to IPA).
Physical State LiquidSegregate from solid oxidizers.
Storage Class Flammable Liquid (Class 3)Store in flammables cabinet before pickup.
Compatibility Group A (Organic Acids/Solvents)DO NOT MIX with Group B (Bases) or Oxidizers.
Flash Point < 60°C (Estimated)Treat as highly flammable.

Emergency Response & First Aid

In the event of exposure during disposal:

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[7] The compound hydrolyzes on skin moisture; treat for potential isopropanol irritation and boric acid absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses if present.[3][7] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][7]

Decision Logic for Waste Stream

DisposalLogic Start Waste Material IsPure Is it Pure Reagent? Start->IsPure IsMix Is it a Reaction Mixture? IsPure->IsMix No LabPack Pack in Original Container (Lab Pack) IsPure->LabPack Yes Quench Quench with H₂O/NH₄Cl (Controlled Hydrolysis) IsMix->Quench Yes TagPure Label: D001 Flammable LabPack->TagPure Separate Separate Phases Quench->Separate OrgWaste Organic Phase: Solvent Waste Stream Separate->OrgWaste AqWaste Aqueous Phase: Aqueous Waste (Contains Boron) Separate->AqWaste

Figure 2: Operational decision tree for categorizing 2-Isopropoxy-1,3,2-dioxaborinane waste.[1]

References

  • National Institutes of Health (PubChem). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Analogous Safety Data).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[8] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Isopropoxy-1,3,2-dioxaborinane

Executive Safety Summary Immediate Action Required: Treat 2-Isopropoxy-1,3,2-dioxaborinane (CAS: 617-61-8) as a Flammable Liquid and a Severe Irritant that possesses a "hidden" hazard: rapid hydrolysis. Upon contact with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-Isopropoxy-1,3,2-dioxaborinane (CAS: 617-61-8) as a Flammable Liquid and a Severe Irritant that possesses a "hidden" hazard: rapid hydrolysis.

Upon contact with atmospheric moisture, this compound degrades into Isopropanol (highly flammable) and Boric Acid derivatives. Therefore, your PPE and handling protocols must protect against both the parent compound and its degradation products.

Critical Constraints:

  • Strict Moisture Exclusion: Handle only under inert gas (Nitrogen/Argon).

  • Fire Safety: Flash point concerns dictate the use of FR (Flame Resistant) clothing.

  • Inhalation Risk: Zero-tolerance for open-bench handling; use a fume hood.

Chemical Hazard Profile: The "Hydrolysis Trap"

To handle this chemical safely, you must understand its instability. Many accidents occur not because of the reagent itself, but because the user underestimates the speed of hydrolysis.

Hazard ClassGHS SignalMechanism of Action
Flammability WARNING H226: Flammable liquid and vapor.[1][2] Risk Multiplier: Hydrolysis releases Isopropanol, potentially lowering the flash point of the mixture on surfaces/spills.
Skin/Eye Irritation WARNING H315 / H319: Causes skin and serious eye irritation.[2][3] Borate esters readily cross cell membranes; hydrolysis on the skin generates boric acid (absorbable toxicant) and alcohol (solvent).
Reactivity N/A Moisture Sensitive: Reacts with water to break the B-O bond.[4] This reaction is not explosive but chemically degrades the reagent immediately, ruining stoichiometry and releasing flammable vapors.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient . The following PPE selection is based on the permeation data of the parent compound and its hydrolysis byproduct (Isopropanol).

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Splash) Nitrile Rubber (0.11 mm min) Nitrile offers excellent resistance to borate esters and good resistance to isopropanol. Change immediately upon splash.
Hand Protection (Immersion) Butyl Rubber or Silver Shield™ Required for prolonged handling or spill cleanup. Isopropanol degrades nitrile over long exposure (>4 hours).
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. Liquid splashes hydrolyze in eye fluid, causing severe chemical burns from the resulting acid/alcohol mix.
Body Protection Flame-Resistant (FR) Lab Coat 100% Cotton or Nomex. Synthetic blends (polyester) can melt into skin if the flammable vapors ignite.
Respiratory Fume Hood (Face Velocity >0.5 m/s) Primary control. If hood is unavailable (emergency only), use a respirator with Organic Vapor (OV) cartridges.

Operational Protocol: The Inert Transfer Chain

The following workflow ensures safety by eliminating the variable of moisture. This "Closed Loop" system protects the chemist from vapors and the chemical from degradation.

Diagram 1: The Inert Handling Workflow

InertHandling cluster_hood Fume Hood Environment (Sash < 18 inches) Storage Storage (Cool, Dry, Argon) Prep Prep: Flame Dry Glassware & Flush with N2 Storage->Prep Inspect Seal Transfer Transfer: Syringe/Cannula (Positive Pressure) Prep->Transfer Inert Gas Line Reaction Reaction Vessel (Septum Sealed) Transfer->Reaction No Air Exposure Waste Quench & Dispose Reaction->Waste Post-Reaction

Caption: The Inert Handling Workflow emphasizes maintaining a continuous inert gas blanket to prevent the formation of flammable hydrolysis products.

Step-by-Step Methodology
  • Preparation:

    • Bake all glassware (flasks, syringes, needles) at 120°C for >2 hours.

    • Assemble apparatus while hot and flush with Nitrogen or Argon until cool.

    • Self-Validation: Check the bubbler. If the oil isn't moving, your system leaks. Do not proceed.

  • The Transfer (Syringe Technique):

    • Secure the reagent bottle with a clamp.

    • Insert a generic N2 line (exit needle) into the bottle septum to equalize pressure.

    • Withdraw the required volume using a gas-tight syringe.[5]

    • Critical: Do not pull air into the barrel. If bubbles appear, expel them back into the bottle, not the room.

  • Reaction Introduction:

    • Inject the reagent slowly into the reaction vessel.

    • Withdraw the needle and immediately clean the syringe with acetone/water in a waste beaker to prevent the plunger from seizing due to hydrolysis residues.

Emergency Response & Disposal

Diagram 2: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Small (<10 mL) In Hood Assess->Small Large Large (>10 mL) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Wear Butyl Gloves Evac Evacuate Lab Call EHS Large->Evac Flammability Risk Clean Clean Surface (Soap & Water) Absorb->Clean

Caption: Decision matrix for spill response. Note that large spills require evacuation due to the rapid release of flammable isopropanol vapors.

Waste Disposal Protocol
  • Quenching: Small amounts of residue can be quenched by slowly adding water (exothermic) in a beaker inside the hood. This converts the reactive ester into boric acid and isopropanol.

  • Segregation: Dispose of the mixture in the Organic Solvents waste stream.

    • Do NOT mix with oxidizers (peroxides, nitric acid) as the isopropanol component creates an explosion hazard.

  • Container: Use high-density polyethylene (HDPE) or glass waste containers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352103, 2-Isopropoxy-1,3,2-dioxaborinane. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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